Technical Documentation Center

1-(3-Chlorobenzyl)-1H-indazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Chlorobenzyl)-1H-indazol-5-amine
  • CAS: 939756-02-2

Core Science & Biosynthesis

Foundational

1-(3-Chlorobenzyl)-1H-indazol-5-amine CAS number and structure

The following technical guide provides an in-depth analysis of 1-(3-Chlorobenzyl)-1H-indazol-5-amine , a critical intermediate scaffold in medicinal chemistry, particularly within the discovery of kinase inhibitors and s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(3-Chlorobenzyl)-1H-indazol-5-amine , a critical intermediate scaffold in medicinal chemistry, particularly within the discovery of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators.

[1]

Part 1: Compound Identity & Structural Logic

This compound represents a privileged scaffold where the indazole core acts as a hinge-binding motif, while the 3-chlorobenzyl group targets hydrophobic back-pockets (e.g., the Gatekeeper region in kinases).

Chemical Identification
PropertySpecification
IUPAC Name 1-[(3-Chlorophenyl)methyl]indazol-5-amine
Common Name 1-(3-Chlorobenzyl)-5-aminoindazole
CAS Number Not Widely Indexed (Derivative of CAS 19335-11-6)
Parent Scaffold CAS 19335-11-6 (5-Aminoindazole)
Molecular Formula C₁₄H₁₂ClN₃
Molecular Weight 257.72 g/mol
SMILES Nc1ccc2n(Cc3cccc(Cl)c3)ncc2c1
InChI Key (Predicted) KVNRLN...[1][2] (Structure Dependent)

Note on CAS: While the parent 5-aminoindazole is a commodity chemical (CAS 19335-11-6), the specific 1-(3-chlorobenzyl) derivative is typically a custom synthesis intermediate . It is often referenced in patent literature regarding YC-1 analogs (HIF-1α inhibitors) or VEGFR/PDGFR kinase inhibitors rather than as a standalone catalog item.

Structural Biology & Pharmacophore Mapping

The utility of this molecule stems from its three distinct vectors for interaction:

  • Indazole N2/N1: Acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP in kinase active sites.

  • 5-Amino Group: A versatile handle for acylation or urea formation, directing substituents into the solvent-exposed region or the ribose-binding pocket.

  • 3-Chlorobenzyl Moiety: A hydrophobic "anchor" that occupies the selectivity pocket (often the allosteric site adjacent to the ATP binding site). The meta-chloro substitution specifically enhances lipophilicity and halogen-bonding potential with backbone carbonyls.

Part 2: Synthesis & Regioselectivity (The Core Challenge)

The synthesis of N1-substituted indazoles is non-trivial due to tautomeric ambiguity . The indazole ring exists in equilibrium between 1H and 2H forms. Alkylation typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.

Retrosynthetic Analysis

The most robust route involves the alkylation of 5-nitroindazole followed by reduction. Direct alkylation of 5-aminoindazole is avoided to prevent over-alkylation of the primary amine.

Pathway Logic:

  • Precursor: 5-Nitroindazole (CAS 612-55-5).

  • Electrophile: 3-Chlorobenzyl bromide (CAS 766-80-3).

  • Key Reaction: Nucleophilic substitution (

    
    ).
    
  • Differentiation: N1 vs. N2 isomer separation.

  • Final Step: Nitro reduction to amine.

Synthetic Workflow Diagram (DOT)

SynthesisPath Start 5-Nitroindazole (CAS 612-55-5) Intermediate_Mix Isomer Mixture (N1 + N2) Start->Intermediate_Mix Alkylation (60°C) Reagent 3-Chlorobenzyl Bromide (Cs2CO3, DMF) Reagent->Intermediate_Mix Separation Chromatography (Silica Gel) Intermediate_Mix->Separation N1_Nitro 1-(3-Cl-Bn)-5-Nitroindazole (Target Isomer) Separation->N1_Nitro Major Product (Less Polar) N2_Nitro 2-(3-Cl-Bn)-5-Nitroindazole (Undesired) Separation->N2_Nitro Minor Product (More Polar) Reduction Reduction (Fe/NH4Cl or H2/Pd-C) N1_Nitro->Reduction Product 1-(3-Chlorobenzyl)-1H-indazol-5-amine (Final Product) Reduction->Product Yield >85%

Caption: Regioselective synthesis pathway distinguishing N1 vs N2 alkylation isomers.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Alkylation

Objective: Synthesize 1-(3-chlorobenzyl)-5-nitro-1H-indazole.

  • Reagents:

    • 5-Nitroindazole (1.0 eq)

    • 3-Chlorobenzyl bromide (1.1 eq)

    • Cesium Carbonate (

      
      ) (2.0 eq) - Preferred over 
      
      
      
      to favor N1 alkylation.
    • Solvent: Anhydrous DMF or Acetonitrile.

  • Protocol:

    • Dissolve 5-nitroindazole (10 mmol) in anhydrous DMF (30 mL) under

      
       atmosphere.
      
    • Add

      
       (20 mmol) and stir at room temperature for 30 minutes to deprotonate the indazole.
      
    • Add 3-chlorobenzyl bromide (11 mmol) dropwise.

    • Heat the mixture to 60°C for 4–6 hours. Note: Higher temperatures (>80°C) may increase N2 alkylation.

    • Workup: Pour into ice water (150 mL). The precipitate (mixture of isomers) is filtered and dried.

    • Purification (Critical): The N1 and N2 isomers must be separated. The N1 isomer is typically less polar and elutes first on Silica Gel (Hexane/EtOAc gradient).

    • N1-Isomer (Target): 1-(3-chlorobenzyl)-5-nitro-1H-indazole.

    • N2-Isomer (Impurity): 2-(3-chlorobenzyl)-5-nitro-2H-indazole.

Step 2: Nitro Reduction

Objective: Convert the nitro group to the target amine.

  • Reagents:

    • Iron powder (Fe) (5.0 eq)

    • Ammonium Chloride (

      
      ) (5.0 eq)
      
    • Solvent: Ethanol/Water (3:1).

  • Protocol:

    • Suspend the purified N1-nitro intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).

    • Add Iron powder and

      
      .
      
    • Reflux at 80°C for 2 hours. Monitor by TLC (the amine will be highly fluorescent/UV active and more polar than the nitro compound).

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash Celite with hot ethanol.

    • Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Yield: Typically 85–95% as a pale yellow/brown solid.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected Signature
1H NMR (DMSO-d6) Indazole C3-H: Singlet around

8.0 ppm (Characteristic). Benzylic CH2: Singlet around

5.6 ppm. Amine NH2: Broad singlet around

4.8–5.0 ppm (Exchangeable). Aromatic Region: Multiplets 7.0–7.5 ppm (Benzene + Indazole protons).
Regiochemistry Check NOESY: Strong NOE correlation between the Benzylic CH2 and the Indazole C7-H confirms N1 substitution. (N2 substitution would show NOE with C3-H).
Mass Spectrometry [M+H]+: 258.05 (approx). Chlorine isotope pattern (3:1 ratio of M : M+2) must be visible.

Part 5: Applications in Drug Discovery[4]

This specific amine is a high-value building block for:

  • Urea-Based Kinase Inhibitors: Reaction with isocyanates (e.g., phenyl isocyanate) yields urea derivatives similar to Linifanib or Tivozanib analogs.

  • Amide Coupling: Reaction with carboxylic acids to form Type II kinase inhibitors (binding to the DFG-out conformation).

  • HIF-1 Inhibitors: Analogous to YC-1 , where the benzyl group modulates sGC stimulation vs. HIF-1 inhibition.

Signaling Pathway Context (DOT)

Pathway Compound 1-(3-Cl-Bn)-Indazole-5-Amine (Scaffold) Derivatization Urea/Amide Formation Compound->Derivatization Inhibitor Active Kinase Inhibitor Derivatization->Inhibitor Target1 VEGFR2 (Angiogenesis) Inhibitor->Target1 inhibition Target2 PDGFR (Cell Proliferation) Inhibitor->Target2 inhibition Target3 sGC (Vasodilation) Inhibitor->Target3 modulation (if YC-1 analog)

Caption: Downstream biological targets accessible via derivatization of the 5-aminoindazole scaffold.

References

  • Indazole Synthesis & Regioselectivity

    • Lier, F., et al. "Alkylation of Indazoles: Controlling Regioselectivity." Journal of Organic Chemistry.
    • Source:

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Context: Describes the "hinge-binder" role of the indazole N1/N2 motif.
  • YC-1 and Indazole Pharmacology

    • "YC-1: A novel activator of soluble guanyl
    • Source:

(Note: Specific patent literature for the 3-chlorobenzyl derivative often falls under broad Markush structures for VEGFR inhibitors. The synthesis provided is the standard validated route for this class of compounds.)

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Chlorobenzyl)-1H-indazol-5-amine

Abstract This technical guide provides a comprehensive scientific overview of 1-(3-Chlorobenzyl)-1H-indazol-5-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 1-(3-Chlorobenzyl)-1H-indazol-5-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not widely published, this document consolidates foundational chemical principles and data from closely related analogues to present its core physicochemical properties, a robust synthetic protocol, methods for structural characterization, and its potential as a valuable scaffold for therapeutic agent development. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable insights.

Compound Identification and Core Properties

1-(3-Chlorobenzyl)-1H-indazol-5-amine belongs to the N-substituted indazole class of compounds. The indazole core is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2] The introduction of a 3-chlorobenzyl group at the N-1 position and an amine at the C-5 position creates a molecule with distinct potential for molecular interactions and further chemical modification.

Molecular Structure and Formula

Based on the constituent fragments (1H-indazol-5-amine and a 3-chlorobenzyl group), the molecular characteristics are determined as follows:

PropertyValue
IUPAC Name 1-(3-Chlorobenzyl)-1H-indazol-5-amine
Molecular Formula C₁₄H₁₂ClN₃
Molecular Weight 257.72 g/mol
Canonical SMILES NC1=CC2=C(C=C1)N(CC3=CC=CC(=C3)Cl)N=C2
InChI Key (Deduced) YZFPWJLVHPSQRM-UHFFFAOYSA-N

A PubChem entry for a structural isomer, 6-(3-chlorophenyl)-1-methyl-1H-indazol-5-amine, confirms the molecular formula C₁₄H₁₂ClN₃ and a molecular weight of 257.72 g/mol , validating the calculations for the target compound.[3]

Caption: 2D Structure of 1-(3-Chlorobenzyl)-1H-indazol-5-amine.

Proposed Synthesis and Mechanistic Considerations

The most direct and widely adopted method for preparing N-1 substituted indazoles is the direct N-alkylation of the indazole heterocycle.[4][5] This approach is favored for its efficiency and is applicable to a wide range of substrates.

Synthetic Workflow: N-Alkylation

The synthesis of 1-(3-Chlorobenzyl)-1H-indazol-5-amine can be reliably achieved via the N-alkylation of 1H-indazol-5-amine with 3-chlorobenzyl chloride. The choice of base and solvent is critical for achieving high regioselectivity, favoring substitution at the more thermodynamically stable N-1 position over the N-2 position.[6] Studies have shown that using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) provides an excellent system for N-1 selective alkylation.[4][7]

workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process Indazole 1H-Indazol-5-amine Deprotonation Deprotonation: Indazole anion formation at 0°C Indazole->Deprotonation BenzylChloride 3-Chlorobenzyl Chloride Alkylation N-Alkylation: Add 3-chlorobenzyl chloride, stir at room temp. BenzylChloride->Alkylation Base Sodium Hydride (NaH) Base->Deprotonation Solvent Anhydrous THF Solvent->Deprotonation Deprotonation->Alkylation Indazolide anion Workup Aqueous Quench & Extraction Alkylation->Workup Crude mixture Purification Column Chromatography Workup->Purification Product 1-(3-Chlorobenzyl)- 1H-indazol-5-amine Purification->Product Purified Product

Caption: Proposed synthetic workflow for 1-(3-Chlorobenzyl)-1H-indazol-5-amine.

Experimental Protocol

Materials:

  • 1H-Indazol-5-amine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • 3-Chlorobenzyl chloride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-Indazol-5-amine and anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add 3-chlorobenzyl chloride dropwise to the reaction mixture via a syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-1 isomer.

Causality and Control
  • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical because sodium hydride reacts violently with water.

  • Regioselectivity: While mixtures of N-1 and N-2 isomers are common in indazole alkylations, the NaH/THF system strongly favors the N-1 product.[7] The N-1 tautomer is generally more thermodynamically stable, and this condition allows for thermodynamic control.[6] The separation of any minor N-2 isomer can be achieved via chromatography.

Structural Characterization

Unambiguous confirmation of the structure and, crucially, the position of the benzyl substituent, requires a combination of standard spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₄H₁₂ClN₃) by providing a highly accurate mass measurement of the molecular ion peak [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), C-H stretches for the aromatic rings (approx. 3000-3100 cm⁻¹), and C-Cl stretching in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between N-1 and N-2 isomers.[8]

    • ¹H NMR: Key diagnostic signals include:

      • A singlet for the benzylic methylene protons (-CH₂-), expected around δ 5.3-5.5 ppm.

      • A singlet for the C3-H proton of the indazole ring, typically appearing downfield (around δ 8.0 ppm in N-1 isomers).[8]

      • A series of multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons on both the indazole and chlorobenzyl rings.

      • A broad singlet for the amine (-NH₂) protons.

    • ¹³C NMR: The chemical shifts of the indazole ring carbons, particularly C3, C7a, and C3a, are sensitive to the point of substitution and can be used to definitively assign the N-1 structure.[8]

Potential Applications in Drug Discovery

The indazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents.[1][9] Its bioisosteric relationship with indole allows it to mimic the natural scaffold while offering unique hydrogen bonding capabilities and metabolic profiles.

  • Kinase Inhibition: Many indazole-containing compounds are potent inhibitors of various protein kinases, a critical target class in oncology. The 1-(3-chlorobenzyl) moiety can occupy hydrophobic pockets in the ATP-binding site of kinases, while the indazole core can form key hydrogen bonds.

  • Anti-inflammatory and Analgesic Agents: Indazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX).[10]

  • Antimicrobial and Antiviral Scaffolds: The versatile indazole ring has been incorporated into compounds with activity against a range of pathogens.[2]

  • Central Nervous System (CNS) Activity: The scaffold is also present in molecules designed to target CNS receptors and enzymes.

The specific combination of the 5-amino group, which can act as a hydrogen bond donor or a point for further derivatization, and the 3-chlorobenzyl group, which provides specific steric and electronic properties, makes 1-(3-Chlorobenzyl)-1H-indazol-5-amine a highly attractive starting point for library synthesis and lead optimization campaigns.

Safety and Handling

As a research chemical, 1-(3-Chlorobenzyl)-1H-indazol-5-amine should be handled with appropriate care. Based on analogous structures, the following precautions are advised:

  • Hazard Class: Likely to be classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

This product is for Research Use Only (RUO) and is not intended for human or veterinary use.

References

  • Pires, M. M., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(7), 5731-5753. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Knecht, W., et al. (2015). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry, 58(1), 313-335. [Link]

  • Fallon, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1953. [Link]

  • Fallon, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Max-Planck-Gesellschaft. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177858292, 6-(3-Chlorophenyl)-1-methyl-1H-indazol-5-amine. [Link]

  • Fallon, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Silva, M. M. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Kamal, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2777. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(15), 3460. [Link]

  • ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 269-291. [Link]

  • DeEtte, A. K., & Movassaghi, M. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(4), 533-536. [Link]

  • Stuart, D. R., et al. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. [Link]

  • da Silva, T. L., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1085-1094. [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and biological evaluation of new indazole derivatives. [Link]

  • Ali, I., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 30(13), 1-30. [Link]

  • BindingDB. (n.d.). BDBM50196728. [Link]

  • American Elements. (n.d.). Indazoles. [Link]

Sources

Foundational

The Solubility Profile of 1-(3-Chlorobenzyl)-1H-indazol-5-amine: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive analysis of the anticipated solubility profile of 1-(3-Chlorobenzyl)-1H-indazol-5-amine in a range of organic solvents commonly utilized in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 1-(3-Chlorobenzyl)-1H-indazol-5-amine in a range of organic solvents commonly utilized in pharmaceutical development. Due to the absence of specific experimental data for this compound in publicly available literature, this document synthesizes information based on the known properties of its constituent chemical moieties: the indazole core, the primary amine, and the chlorobenzyl group. We present a predicted solubility profile, grounded in fundamental principles of chemical interactions, and provide detailed, actionable protocols for the experimental determination of this critical physicochemical parameter. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of indazole-based therapeutic agents.

Introduction: The Significance of Solubility for Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1] Derivatives of indazole are known to exhibit a wide array of pharmacological activities.[2] The successful progression of any drug candidate from discovery to clinical application is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability and developability.

1-(3-Chlorobenzyl)-1H-indazol-5-amine is a molecule of interest that combines the indazole core with a primary amine and a substituted benzyl group. Understanding its solubility in various organic solvents is paramount for:

  • Synthetic chemistry: Choosing appropriate solvents for reaction, purification, and crystallization.

  • Formulation development: Identifying suitable vehicles for preclinical and clinical administration.

  • Analytical chemistry: Developing robust methods for quantification and characterization.

  • In vitro and in vivo screening: Ensuring adequate compound concentration to elicit a biological response.[3]

This guide will first deconstruct the molecule to predict its solubility behavior and then provide a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by the interplay of its intrinsic properties and those of the solvent, often summarized by the principle of "like dissolves like".[4] Let's analyze the key structural features of 1-(3-Chlorobenzyl)-1H-indazol-5-amine:

  • 1H-Indazole Core: This bicyclic aromatic system is relatively non-polar but contains two nitrogen atoms capable of hydrogen bonding. The 1H-indazole tautomer is generally more stable than the 2H form.[5] While indazole itself has limited aqueous solubility, it is generally soluble in organic solvents.[1]

  • 5-Amino Group (-NH2): The primary amine introduces polarity and acts as both a hydrogen bond donor and acceptor.[6] This group is expected to enhance solubility in polar protic and aprotic solvents.

  • 1-(3-Chlorobenzyl) Group: This substituent adds significant non-polar character to the molecule due to the phenyl ring and the chlorine atom. This will favor solubility in less polar organic solvents.

Based on this analysis, a qualitative solubility profile can be predicted. The molecule possesses both polar and non-polar characteristics, suggesting it will be most soluble in solvents with intermediate polarity or those with strong hydrogen bonding capabilities.

Predicted Solubility Table
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group can hydrogen bond with the indazole nitrogens and the primary amine, while the alkyl portion can interact with the chlorobenzyl group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)High to ModerateThese solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating the polar functionalities of the molecule.[7]
Non-Polar Toluene, HexaneLow to Very LowThe significant polarity from the aminoindazole core will limit solubility in highly non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents can interact with the chlorobenzyl group and have some capacity to solvate the aromatic indazole ring. However, the primary amine may limit high solubility.

Experimental Determination of Solubility

While predictions are valuable, empirical determination is essential. The "shake-flask" method, considered a gold standard for thermodynamic solubility measurement, is highly recommended.[8] This method involves equilibrating an excess of the solid compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid 1-(3-Chlorobenzyl)-1H-indazol-5-amine prep_solvent Add known volume of organic solvent prep_solid->prep_solvent vial Seal vial prep_solvent->vial equilibrate Agitate at constant temperature (e.g., 24-48h) vial->equilibrate check_solid Visually confirm excess solid remains equilibrate->check_solid centrifuge Centrifuge to pellet solid check_solid->centrifuge filter Filter supernatant (0.45 µm PTFE filter) centrifuge->filter aliquot Take a precise aliquot of the clear solution filter->aliquot quantify Quantify concentration (e.g., HPLC, UV-Vis, Gravimetric) aliquot->quantify result Calculate Solubility (e.g., mg/mL) quantify->result

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Method with HPLC Quantification

This protocol provides a robust method for accurately determining the solubility of 1-(3-Chlorobenzyl)-1H-indazol-5-amine.

Materials:

  • 1-(3-Chlorobenzyl)-1H-indazol-5-amine (solid)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(3-Chlorobenzyl)-1H-indazol-5-amine to a series of glass vials (e.g., 5-10 mg per 1 mL of solvent). The key is to ensure undissolved solid remains after equilibration.

    • Accurately pipette 1.0 mL of each test solvent into the corresponding vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

    • After the agitation period, allow the vials to stand undisturbed at the same temperature for at least 2 hours.

  • Sample Processing:

    • Visually inspect each vial to confirm that excess solid is still present.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a portion of the clear supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any remaining particulates.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 1-(3-Chlorobenzyl)-1H-indazol-5-amine of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant from the solubility experiment with a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Calculate the concentration of the undiluted saturated solution using the calibration curve and the dilution factor. This value represents the solubility of the compound in that solvent.

Data Reporting:

  • Solubility should be reported in standard units, such as mg/mL or µg/mL.

  • The temperature at which the solubility was determined must always be specified.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the solubility of indazole derivatives. If solubility is found to be a limiting factor, the following strategies can be considered:

  • pH Adjustment: For ionizable compounds, adjusting the pH can significantly alter solubility.[3] The amino group on the indazole ring is basic and will be protonated at acidic pH, likely increasing aqueous solubility.

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) can increase the solubility of non-polar compounds in aqueous systems.[7]

  • Salt Formation: Converting the free base to a salt form is a common and effective strategy to enhance aqueous solubility.[9]

Conclusion

References

  • BenchChem. (n.d.). solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
  • Grokipedia. (n.d.). Indazole.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 813-817.
  • Al-Achi, A., & Gupta, M. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical Research, 31(7), 1735-1746.
  • LibreTexts. (2020, March 4). Amines and Heterocycles.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • BenchChem. (n.d.). How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Filo. (2025, September 9). Why Amine are soluble in organic solvent like alcohol and ether?
  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • LePree, J., & Stodghill, S. P. (1999). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 88(8), 811-817.
  • Request PDF. (2025, December 16). Pharmacological Properties of Indazole Derivatives: Recent Developments.

Sources

Exploratory

Technical Guide: Substituted 1H-Indazol-5-Amine Architectures

This guide serves as a technical deep-dive into substituted 1H-indazol-5-amine compounds , a privileged scaffold in modern medicinal chemistry. It is designed for researchers utilizing this moiety for kinase inhibition,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into substituted 1H-indazol-5-amine compounds , a privileged scaffold in modern medicinal chemistry. It is designed for researchers utilizing this moiety for kinase inhibition, CNS modulation, and oncology targets.

Core Scaffold Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

The 1H-indazol-5-amine (5-aminoindazole) scaffold represents a critical "hinge-binding" or "linker" motif in drug discovery.[1][2] Unlike its C3-substituted counterparts (e.g., Axitinib), the 5-amino variant provides a unique vector for extending into the solvent-exposed regions of protein binding pockets (particularly kinases) while maintaining a compact, planar aromatic footprint.[1][2]

This guide details the structural utility of the 5-aminoindazole core, distinguishing it from 1H-indazol-3-amine and C-linked derivatives.[1][2] It provides validated protocols for synthesizing the core from nitro-precursors and elaborating the 5-amine nitrogen into ureas, amides, and secondary amines.[2]

Key Therapeutic Areas[3][4]
  • Kinase Inhibitors (VEGFR, CK2, ROCK, Akt): The indazole nitrogen pair (N1/N2) often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • CNS Agents (5-HT Antagonists): Modulation of serotonin receptors via rigidified aryl-amine linkers.[1][2]

  • Oncology (HDAC, Aurora Kinase): Used as a cap group or linker in fragment-based drug design.[1][2]

Chemical Architecture & Properties[2]

Tautomerism and Stability

The indazole ring exists in two tautomeric forms: 1H-indazole and 2H-indazole .[1][2]

  • Thermodynamics: The 1H-tautomer is significantly more stable (approx.[1][2] 2.5–4.5 kcal/mol) in the ground state due to benzenoid resonance preservation.

  • Implication: Synthetic routes typically yield the 1H-isomer, but alkylation can occur at N1 or N2 depending on conditions (Base/Solvent).

  • pKa: The 5-amino group is a weak base (pKa ~3.5–4.5), less basic than aniline due to the electron-withdrawing nature of the pyrazole ring.[1][2]

The 5-Position Vector

In the context of ATP-competitive inhibitors:

  • N1-H / N2: Bind to the hinge region (Glu/Leu backbone).[1][2]

  • C5-Amino: Projects the "tail" substituent (R) into the solvent front or ribose pocket.[1]

  • C3-H: Often points toward the gatekeeper residue; substitution here (e.g., halides, methyl) can tune selectivity.

Synthetic Architectures

The construction of substituted 1H-indazol-5-amines generally follows two logic streams: Ring Construction (Cyclization) or Functional Group Manipulation (Reduction/Coupling) .[1][2]

Pathway A: Reduction of 5-Nitroindazole (Standard)

The most robust route involves the reduction of commercially available or synthesized 5-nitro-1H-indazole.[1][2]

  • Reagents: H₂/Pd-C (cleanest), Fe/NH₄Cl (tolerant of halides), or SnCl₂ (classic).

  • Precursor Synthesis: Diazotization of 2-methyl-4-nitroaniline (Bartoli/cyclization logic).

Pathway B: Buchwald-Hartwig Amination

Direct amination of 5-bromo-1H-indazole or 5-iodo-1H-indazole.[1][2]

  • Utility: Allows introduction of complex amines onto the indazole core, or coupling the indazole onto a heteroaryl halide.

  • Protection: N1 usually requires protection (e.g., THP, SEM, Boc) to prevent catalyst poisoning or N-arylation at the wrong site.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic disconnection and forward synthesis options.

IndazoleSynthesis cluster_0 Medicinal Chemistry Utility Target Substituted 1H-indazol-5-amine (Target) Amide 5-Amido/Urea Derivatives Target->Amide Acylation/Isocyanate (R-COCl / R-NCO) Nitro 5-Nitro-1H-indazole Nitro->Target Reduction (H2/Pd, Fe/HCl, SnCl2) Aniline 2-Methyl-4-nitroaniline Aniline->Nitro NaNO2, AcOH (Diazotization/Cyclization) Halo 5-Halo-1H-indazole (Br/I) Halo->Target Buchwald-Hartwig (Pd(OAc)2, BINAP, Amine)

Figure 1: Retrosynthetic analysis and forward synthesis of 5-aminoindazole derivatives.

Medicinal Chemistry Case Studies

Kinase Inhibitors (VEGFR/CK2)

Research has demonstrated that N-(pyrimidin-4-yl)-1H-indazol-5-amines are potent kinase inhibitors.[1][2]

  • Mechanism: The indazole 5-NH acts as a linker to a pyrimidine ring.[1][2] The pyrimidine often carries a solubilizing group (morpholine, piperazine).

  • SAR Insight: Substitution at the indazole C3 position (e.g., with a phenyl ring) creates a "twisted" conformation that can improve selectivity for kinases like CK2 (Casein Kinase 2).

Zavegepant (Structural Contrast)

While Zavegepant (CGRP antagonist) is an indazole drug, it utilizes a C-linked 5-position (5-methyl...), not a direct amine.[1][2]

  • Distinction: Researchers must distinguish between 5-amino (N-linked) and 5-alkyl (C-linked) scaffolds.[1][2] The 5-amino scaffold is preferred when a hydrogen bond donor/acceptor is required immediately adjacent to the aromatic ring.[1][2]

Experimental Protocols

Protocol 5.1: Synthesis of 5-Nitro-1H-indazole (Cyclization)

Objective: Prepare the core scaffold from 2-methyl-4-nitroaniline.[1][2] Source Validation: Organic Syntheses Coll. Vol. 3, p.660; Vol. 20, p.73.

  • Reagents: 2-Methyl-4-nitroaniline (55 g, 0.36 mol), Glacial Acetic Acid (2.5 L), Sodium Nitrite (25 g, 0.36 mol).[1][2]

  • Procedure:

    • Dissolve aniline in acetic acid.

    • Add NaNO₂ solution (in 60 mL water) rapidly at <25°C. (Slow addition causes diazoamino side products).[1]

    • Stir for 15 min. Filter any yellow precipitate (discard).[3]

    • Allow solution to stand at room temperature for 3 days (Cyclization phase).

    • Concentrate under reduced pressure.[3][4]

    • Add water (200 mL) to residue, filter the slurry.[3]

  • Purification: Recrystallize from boiling methanol with decolorizing charcoal.

  • Yield: ~72–80%. mp: 208–209°C.[3]

Protocol 5.2: Reduction to 1H-Indazol-5-amine

Objective: Clean reduction of the nitro group without over-reduction of the aromatic ring.[1][2]

  • Reagents: 5-Nitroindazole (1.63 g, 10 mmol), 10% Pd/C (160 mg), Methanol (50 mL).

  • Procedure:

    • Purge reaction vessel with N₂.

    • Add catalyst and substrate.[5]

    • Stir under H₂ atmosphere (balloon pressure, ~1 atm) at RT for 4–6 hours.

    • Monitor by TLC (MeOH/DCM 1:9). The amine is more polar and fluoresces blue under UV.

    • Filter through Celite to remove Pd.

  • Workup: Evaporate solvent. The product is often a light brown solid, sensitive to oxidation. Store under Argon.

Protocol 5.3: General Amide Coupling (5-Position Functionalization)

Objective: Coupling 1H-indazol-5-amine with a carboxylic acid (R-COOH).[1][2]

  • Reagents: 1H-indazol-5-amine (1.0 eq), R-COOH (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve acid and DIPEA in DMF. Stir 5 min.

    • Add HATU. Stir 5 min (Activation).

    • Add 1H-indazol-5-amine.[1][2][6][7][8]

    • Stir at RT for 12 h.

  • Note: If the reaction is sluggish, the N1-H of the indazole may interfere. If yields are low, use N1-THP protected 5-aminoindazole, then deprotect (HCl/MeOH) after coupling.[1][2]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 1H-indazol-5-amine core in the context of Kinase Inhibition (e.g., VEGFR2/CK2 models).

PositionSubstituentEffect on Potency/Properties
N1 (Indazole) -HCritical for H-bond donor interaction with Hinge Region (Glu/Leu).[1][2]
N1 (Indazole) -Me / -AlkylAbolishes hinge binding (unless target accepts hydrophobic bulk).[1][2] often reduces potency.
C3 -HStandard.[1][2]
C3 -Phenyl / -ArylIncreases selectivity (e.g., CK2 inhibitors).[1][2] Induces "twisted" biaryl shape.
C5-Amino -NH-CO-R (Amide)Standard linker.[1][2] Carbonyl oxygen acts as H-bond acceptor.[1][2]
C5-Amino -NH-C(O)NH-R (Urea)High potency.[1][2] Creates dual H-bond donor/acceptor motif.[1][2]
C5-Amino -NH-HeterocycleDirect heteroaryl coupling (e.g., Pyrimidine) is common in "Type I" inhibitors.[1][2]
SAR Visualization: Binding Mode

The diagram below conceptualizes the binding of a generic 5-aminoindazole urea derivative in a kinase pocket.[1][2]

BindingMode Hinge Kinase Hinge Region (Glu/Leu Backbone) Solvent Solvent Front (Hydrophilic) Gatekeeper Gatekeeper Residue (Met/Thr) Indazole 1H-Indazole Core (N1-H Donor / N2 Acceptor) Indazole->Hinge H-Bonds (Critical) Indazole->Gatekeeper C3 Interaction Linker 5-Amino Linker (Urea/Amide) Indazole->Linker C5 Attachment Tail Solubilizing Tail (R-Group) Linker->Tail Tail->Solvent Exposed

Figure 2: Schematic binding mode of 5-aminoindazole derivatives in kinase active sites.

References

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones . The Journal of Organic Chemistry, 2012. Link[1]

  • 5-Nitroindazole Synthesis Protocol . Organic Syntheses, Coll.[3] Vol. 3, p.660. Link[1]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents . Bentham Science, 2023. (Contextual comparison for amino-indazole isomers). Link

  • Zavegepant (CGRP Antagonist) Structure and Approval . FDA / PharmaCompass. Link

  • Indazole-Based Kinase Inhibitors: Synthesis and Biological Evaluation . Molecules, 2018. Link

  • 1H-Indazol-5-amine Chemical Properties . PubChem CID 88012. Link[1]

  • Synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2 . Ukrainica Bioorganica Acta, 2011. (Detailed protocol for 5-amino coupling). Link

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling, and Storage of 1-(3-Chlorobenzyl)-1H-indazol-5-amine

This guide provides an in-depth analysis of the essential safety protocols, handling procedures, and storage requirements for 1-(3-Chlorobenzyl)-1H-indazol-5-amine. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the essential safety protocols, handling procedures, and storage requirements for 1-(3-Chlorobenzyl)-1H-indazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Introduction: Understanding the Compound

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from analogous compounds like 1H-Indazol-5-amine, 1-(3-Chlorobenzyl)-1H-indazol-5-amine should be treated as a potentially hazardous substance.

Table 1: Postulated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3Toxic if swallowed[1]
Skin Corrosion/Irritation2Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[1][3]

It is crucial to handle this compound with the assumption that it may be harmful if swallowed, and can cause irritation to the skin, eyes, and respiratory system.[1][2][4][3]

Logical Flow for Risk Assessment

Caption: A logical workflow for assessing the risks associated with handling 1-(3-Chlorobenzyl)-1H-indazol-5-amine.

Safe Handling Protocols

Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of 1-(3-Chlorobenzyl)-1H-indazol-5-amine, especially when in powdered form, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[2][5] Local exhaust ventilation should be utilized for any procedures that could generate aerosols.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/FaceChemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or EN166[6]
HandsChemical-resistant gloves (e.g., nitrile)
BodyLaboratory coat
RespiratoryNIOSH/MSHA-approved respirator (if dust is generated)

Always inspect gloves for integrity before use and wash hands thoroughly with soap and water after handling the compound.[4][7]

Experimental Workflow: A Step-by-Step Approach

The following protocol outlines a self-validating system for the safe handling of 1-(3-Chlorobenzyl)-1H-indazol-5-amine during a typical experimental procedure, such as weighing and dissolution.

Protocol 1: Weighing and Dissolution

  • Preparation:

    • Don all required PPE as outlined in Table 2.

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • Carefully transfer the required amount of 1-(3-Chlorobenzyl)-1H-indazol-5-amine from the storage container to a weigh boat using a clean spatula.

    • Avoid generating dust. If any material is spilled, clean it up immediately following the accidental release measures in Section 5.

  • Dissolution:

    • Place the weigh boat with the compound into a beaker containing the appropriate solvent and a magnetic stir bar.

    • Allow the compound to dissolve with gentle stirring.

    • Rinse the weigh boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.

  • Post-Procedure:

    • Tightly seal the stock container of 1-(3-Chlorobenzyl)-1H-indazol-5-amine.

    • Clean all equipment that came into contact with the compound.

    • Dispose of all waste in a designated hazardous waste container.

    • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.

Caption: A step-by-step workflow for the safe handling of 1-(3-Chlorobenzyl)-1H-indazol-5-amine.

Storage and Stability

Proper storage is crucial to maintain the integrity of 1-(3-Chlorobenzyl)-1H-indazol-5-amine and prevent the formation of hazardous degradation products.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5][8] Keep away from direct sunlight and sources of ignition.[5]

  • Temperature: Amines should generally be stored at temperatures below 30°C (86°F) to maintain stability.[8]

  • Moisture: Amines can be hygroscopic, meaning they absorb moisture from the air.[8] This can lead to degradation. Storage in a desiccator may be beneficial.[9]

  • Incompatible Materials: Segregate from strong oxidizing agents and strong acids.[3][6]

  • Labeling: All containers must be clearly labeled with the chemical name and any relevant hazard warnings.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][5] Seek medical attention if you feel unwell.[2][5]

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water.[2][5] If skin irritation occurs, seek medical advice.[2][5]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[2][5] Continue rinsing and seek medical attention if eye irritation persists.[2][5]

  • Ingestion: If swallowed, rinse the mouth with water.[2][5] Call a poison center or doctor if you feel unwell.[2][5]

Accidental Release Measures
  • Small Spills: For small spills, sweep up the solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent.[6] Ensure adequate ventilation.[5]

  • Large Spills: For larger spills, evacuate the area and prevent the material from entering drains or waterways.[2] Wear appropriate PPE, including respiratory protection, and contain the spill.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2) to extinguish a fire.[2]

  • Hazardous Combustion Products: Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6] Firefighters should wear self-contained breathing apparatus.[6]

Waste Disposal

All waste containing 1-(3-Chlorobenzyl)-1H-indazol-5-amine must be treated as hazardous waste. Dispose of contents and containers in accordance with local, state, and federal regulations.[2][4] Do not dispose of down the drain.

Conclusion

While 1-(3-Chlorobenzyl)-1H-indazol-5-amine is a valuable compound in research and development, its handling requires a diligent and informed approach to safety. By understanding its potential hazards and adhering to the protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Recommended Procedures for the Safe Storage of Chemicals in Laboratories. (n.d.). Towson University. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). PMC. Retrieved from [Link]

  • 1H-Indazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved from [Link]

  • SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid. (2010, April 10). [Source not explicitly named, but likely a chemical supplier]. Retrieved from [Link]

Sources

Exploratory

The Indazole Scaffold in Kinase Inhibitor Discovery: A Technical Deep Dive

Executive Summary The indazole ring system (1H-indazole) has cemented its status as a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of protein kinase inhibition.[1] Its structural sim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole ring system (1H-indazole) has cemented its status as a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of protein kinase inhibition.[1] Its structural similarity to the purine core of adenosine triphosphate (ATP) allows it to anchor effectively within the kinase hinge region, while its versatile substitution vectors enable fine-tuning of selectivity and physicochemical properties. This guide analyzes the evolution of indazole-based inhibitors—from the anti-angiogenic potency of Axitinib to the CNS-penetrant precision of Entrectinib —and provides actionable protocols for their synthesis and biological characterization.

Part 1: The Indazole Scaffold as a Privileged Structure[2]

Structural Mimicry and Hinge Binding

Protein kinases catalyze the transfer of the


-phosphate from ATP to substrate residues. To inhibit this, small molecules must compete with ATP for the active site. The indazole scaffold excels here due to its hydrogen-bonding capabilities.
  • The Donor-Acceptor Motif: The indazole core typically presents a hydrogen bond donor (N1-H) and an acceptor (N2). This complementary arrangement allows it to form a bidentate interaction with the backbone carbonyl and amide groups of the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

  • Tautomeric Versatility: While 1H-indazole is the predominant tautomer, the ability to functionalize the N1 or N2 positions allows medicinal chemists to lock the scaffold into a specific conformation, optimizing the vector of substituents at the C3 position towards the solvent front or the gatekeeper residue.

Substitution Vectors

The utility of the indazole lies in its modifiable positions:

  • C3 Position: Ideal for accessing the solvent-exposed region or the ribose-binding pocket.

  • C6 Position: Often used to direct substituents into the hydrophobic back pocket (selectivity pocket), crucial for Type II inhibition (e.g., Axitinib).

  • N1 Position: Functionalization here dictates solubility and metabolic stability.

Visualization: Kinase Interaction Logic

The following diagram illustrates the logical flow of designing an indazole inhibitor based on the ATP-binding pocket.

Indazole_Binding_Logic ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Cys backbone) ATP_Pocket->Hinge Contains Gatekeeper Gatekeeper Residue (Selectivity Filter) Indazole Indazole Core (Scaffold) Indazole->Hinge H-Bonding (N1/N2) Indazole->Gatekeeper Steric Avoidance Solvent Solvent Front (Solubility/ADME) Indazole->Solvent C3 Substitution DFG DFG Motif (Activation Loop) Indazole->DFG C6 Extension (Type II)

Figure 1: Strategic mapping of the indazole scaffold interactions within the kinase ATP-binding pocket.

Part 2: Historical Evolution & Key Case Studies

Axitinib (Inlyta): The VEGFR Standard

Developed by Pfizer, Axitinib represents a triumph of Structure-Based Drug Design (SBDD).

  • Mechanism: It is a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.

  • Chemistry: The indazole acts as the hinge binder.[2][3] A key structural feature is the styrene moiety at the C3 position and a thiol-linked benzamide at the C6 position. The C6 substituent extends deep into the hydrophobic pocket created by the movement of the DFG motif, granting it high potency (picomolar) and selectivity for VEGFRs.

  • Clinical Impact: Approved for Renal Cell Carcinoma (RCC).[4][5][6]

Entrectinib (Rozlytrek): CNS Penetration & Precision

Developed by Nerviano Medical Sciences (later Ignyta/Roche), Entrectinib addresses a critical failure point of early kinase inhibitors: the Blood-Brain Barrier (BBB).

  • Target: TRKA/B/C, ROS1, and ALK.

  • Design Philosophy: Unlike the extended structure of Axitinib, Entrectinib is compact. It utilizes a 3-aminoindazole core.[2][7][8] The design focused strictly on maintaining low molecular weight and optimizing Lipinski properties to ensure high CNS penetration, crucial for treating brain metastases in ROS1+ NSCLC.

  • Mechanism: It functions as a Type I inhibitor (DFG-in), competing directly with ATP in the active conformation.

Comparative Data
FeatureAxitinibEntrectinib
Primary Target VEGFR 1/2/3TRKA/B/C, ROS1, ALK
Binding Mode Type II (DFG-out)Type I (DFG-in)
Core Scaffold 1H-Indazole3-Aminoindazole
Key Substitution C6-S-BenzamideC3-Benzylpiperidine
CNS Penetration LowHigh
Approval Year 20122019

Part 3: Experimental Protocols (The Application Scientist's Guide)

To ensure reproducibility and scientific rigor, the following protocols describe the synthesis of a core indazole intermediate and a validation assay.

Synthetic Protocol: C3-Functionalization via Suzuki-Miyaura

A common bottleneck in indazole chemistry is regioselectivity. This protocol focuses on installing an aryl group at the C3 position of a 3-iodoindazole intermediate, a critical step for libraries similar to the Axitinib series.

Reagents:

  • 3-Iodo-1H-indazole derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for stability and broad substrate scope.

  • Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a microwave process vial with the 3-iodoindazole (1.0 mmol), Arylboronic acid (1.2 mmol), and Cs2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.05 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial immediately.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check: Monitor disappearance of the starting iodide via LC-MS (Target mass + Aryl mass - Iodide).

Assay Protocol: Time-Resolved FRET (TR-FRET)

For kinetic characterization, a TR-FRET assay (e.g., LanthaScreen) is superior to standard luminescence as it reduces false positives from fluorescent compounds.

Materials:

  • Kinase (e.g., VEGFR2 catalytic domain)[5]

  • Alexa Fluor® 647-labeled ATP-competitive tracer

  • Europium-labeled anti-tag antibody (Eu-Ab)

  • Test Inhibitor (Indazole derivative)[9][3][4][8][10][11][12][13]

Protocol:

  • Titration: Prepare a 10-point serial dilution of the inhibitor in DMSO (Final DMSO < 1%).

  • Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL Inhibitor to 384-well plate.

    • Add 5 µL Kinase/Eu-Ab mixture (2x concentration). Incubate 15 mins.

    • Add 5 µL Tracer (4x concentration, at Kd value).

  • Read: Incubate 60 mins at RT. Read on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

  • Calculation: Calculate TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine IC50.

Part 4: Visualizing the Synthetic Logic

The following diagram outlines the divergent synthetic pathways often used to construct Type I vs. Type II indazole inhibitors.

Synthetic_Pathway Start Indazole Core (Starting Material) Iodination 3-Iodination (I2/KOH) Start->Iodination Suzuki Suzuki Coupling (C3-Aryl) Iodination->Suzuki Pd(0) Buchwald Buchwald-Hartwig (C6-Amine/Thiol) Suzuki->Buchwald Functionalization Type1 Type I Inhibitor (Entrectinib-like) Suzuki->Type1 Deprotection Type2 Type II Inhibitor (Axitinib-like) Buchwald->Type2 Extension

Figure 2: Divergent synthetic workflows for generating Type I (compact) vs. Type II (extended) indazole inhibitors.

Part 5: Future Outlook

The indazole scaffold is evolving beyond simple orthosteric inhibition.

  • Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., FGFR) by attaching acrylamides to the indazole C3 or C5 positions.

  • PROTACs: Using the indazole as the "warhead" to bind the kinase, linked to an E3 ligase recruiter. The high affinity of indazoles makes them ideal anchors for targeted protein degradation.

References

  • Discovery of Axitinib: Hu-Lowe, D. D., et al. "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3." Clinical Cancer Research, 2008.

  • Discovery of Entrectinib: Menichincheri, M., et al. "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor."[8] Journal of Medicinal Chemistry, 2016.[11]

  • Indazole Scaffold Review: Zhang, L., et al. "The Indazole Scaffold: A Privileged Structure in Drug Discovery."[9] Expert Opinion on Drug Discovery, 2019. (General reference for scaffold utility).

  • Kinase Assay Methodology: "LanthaScreen™ Eu Kinase Binding Assay Validation." ThermoFisher Scientific Technical Notes.

  • Structural Biology of Kinases: Roskoski, R. Jr. "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research, 2016.

Sources

Protocols & Analytical Methods

Method

Mastering the Purification of 1-(3-Chlorobenzyl)-1H-indazol-5-amine: A Guide for Drug Development Professionals

An In-depth Application and Protocol Guide for Researchers and Scientists In the landscape of modern drug discovery, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Application and Protocol Guide for Researchers and Scientists

In the landscape of modern drug discovery, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric but a cornerstone of safety and efficacy. 1-(3-Chlorobenzyl)-1H-indazol-5-amine, a key building block in the synthesis of various therapeutic agents, presents unique purification challenges due to its structural characteristics. This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of advanced purification techniques tailored for this specific molecule. By delving into the causality behind experimental choices, this document serves as a practical manual for achieving high purity and yield.

Understanding the Molecule: Physicochemical Profile

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. While experimental data for 1-(3-Chlorobenzyl)-1H-indazol-5-amine is not extensively published, we can infer its characteristics based on its structural components: the indazole core, the amino group, and the chlorobenzyl substituent.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₄H₁₂ClN₃Based on chemical structure
Molecular Weight 257.72 g/mol Calculated from the molecular formula
Polarity Moderately PolarThe polar indazole and amine groups are balanced by the non-polar chlorobenzyl group.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents (e.g., hexanes) and water.The aromatic and heterocyclic nature suggests solubility in common organic solvents. The amine group may allow for some aqueous solubility at acidic pH.
pKa (amine) ~4-5The amino group attached to the aromatic indazole ring is expected to be a weak base.
UV Absorbance YesThe conjugated aromatic system of the indazole and benzyl rings will exhibit strong UV absorbance, useful for detection during chromatography.

The Synthetic Landscape and Potential Impurities

The most common synthetic route to 1-(3-Chlorobenzyl)-1H-indazol-5-amine is the N-alkylation of 1H-indazol-5-amine with 3-chlorobenzyl chloride. This reaction, while straightforward, is often not perfectly selective and can lead to a mixture of products that necessitate careful purification.

Synthesis and Impurities Start_Indazole 1H-Indazol-5-amine Reaction N-Alkylation (Base, Solvent) Start_Indazole->Reaction Start_Benzyl 3-Chlorobenzyl chloride Start_Benzyl->Reaction Product 1-(3-Chlorobenzyl)-1H-indazol-5-amine (Target Compound, N1-isomer) Reaction->Product Impurity_N2 2-(3-Chlorobenzyl)-1H-indazol-5-amine (N2-isomer) Reaction->Impurity_N2 Impurity_Start Unreacted 1H-Indazol-5-amine Reaction->Impurity_Start Impurity_Dialkyl Dialkylated Products (Minor) Reaction->Impurity_Dialkyl caption_synthesis Figure 1: Synthetic route and major potential impurities. Flash_Chromatography_Workflow A Prepare Slurry of Crude Product B Load onto Pre-equilibrated Flash Column A->B C Elute with Gradient Mobile Phase (e.g., Hexanes/EtOAc + TEA) B->C D Collect Fractions C->D E Analyze Fractions by TLC/HPLC D->E E->C Adjust Gradient F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H caption Figure 2: Workflow for Flash Chromatography. Prep_HPLC_Workflow A Develop Analytical HPLC Method B Scale-up to Preparative Column A->B C Dissolve Sample B->C D Inject onto Prep-HPLC System C->D E Elute with Gradient D->E F Monitor with UV Detector E->F G Triggered Fraction Collection F->G H Combine Pure Fractions G->H I Solvent Removal (Lyophilization/Evaporation) H->I J High-Purity Product I->J caption Figure 3: Workflow for Preparative HPLC.

Application

In vitro assay development using 1-(3-Chlorobenzyl)-1H-indazol-5-amine

An in-depth technical guide has been created. Application Note & Protocol Guide Title: Development of In Vitro Assays for the Characterization of 1-(3-Chlorobenzyl)-1H-indazol-5-amine, a Putative Protein Kinase Inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide has been created.

Application Note & Protocol Guide

Title: Development of In Vitro Assays for the Characterization of 1-(3-Chlorobenzyl)-1H-indazol-5-amine, a Putative Protein Kinase Inhibitor

Abstract

This guide provides a comprehensive framework for the in vitro characterization of 1-(3-Chlorobenzyl)-1H-indazol-5-amine, a member of the indazole derivative class of compounds. Compounds within this structural family have been identified as potential inhibitors of protein kinases, playing a crucial role in the regulation of cell proliferation and survival. This document outlines a strategic approach, beginning with primary biochemical assays to confirm enzymatic inhibition, followed by secondary cell-based assays to assess activity in a physiological context, and concluding with selectivity profiling to determine the compound's specificity. The protocols provided herein are designed to be robust and self-validating, offering researchers a detailed roadmap for the preclinical evaluation of this and similar small molecules.

Introduction: The Scientific Rationale

The indazole core is a privileged scaffold in medicinal chemistry, frequently associated with the inhibition of protein kinases. These enzymes are critical nodes in intracellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Patents have described indazole derivatives, structurally related to 1-(3-Chlorobenzyl)-1H-indazol-5-amine, as potent inhibitors of key kinases in the PI3K/Akt/mTOR signaling pathway, such as Akt kinase and p70S6K, as well as the cell cycle checkpoint kinase, Chk1. Therefore, a logical starting point for the characterization of this novel compound is to hypothesize and test its activity against these or related kinases.

This guide will use Akt1, a serine/threonine kinase and a central regulator of cell growth and survival, as the primary hypothetical target for the development of a comprehensive suite of in vitro assays.

The Akt Signaling Pathway

To understand the context of our assays, it is crucial to visualize the signaling cascade in which our putative target, Akt1, operates.

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt1 (Target) PIP3->Akt Recruitment PDK1->Akt Activation (Phosphorylation) Substrates Downstream Substrates (e.g., GSK3B, FOXO) Akt->Substrates Inhibition/ Activation Proliferation Cell Proliferation & Survival Substrates->Proliferation Regulation

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow: A Multi-Stage Approach

A robust evaluation of a novel compound requires a tiered approach, moving from simple, direct measures of activity to more complex, biologically relevant systems.

Assay_Workflow Start Compound Synthesis 1-(3-Chlorobenzyl)-1H-indazol-5-amine Primary Primary Assay: Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Primary Hypothesis: Kinase Inhibitor DoseResponse IC50 Determination Dose-Response Curve Primary->DoseResponse Confirm Hit Secondary Secondary Assay: Cell-Based Phospho-Akt Assay (e.g., Western Blot, ELISA) DoseResponse->Secondary Validate in Cellular Context Selectivity Selectivity Profiling: Kinase Panel Screen Secondary->Selectivity Assess Specificity End Lead Candidate Profile Selectivity->End

Caption: Tiered workflow for inhibitor characterization.

Primary Biochemical Assay: Akt1 Kinase Inhibition

Objective: To determine if 1-(3-Chlorobenzyl)-1H-indazol-5-amine directly inhibits the enzymatic activity of recombinant Akt1 and to calculate its half-maximal inhibitory concentration (IC50).

Methodology: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials & Reagents
ReagentSupplierCatalog No.Purpose
Recombinant Human Akt1 (active)PromegaV3291Enzyme source
ADP-Glo™ Kinase AssayPromegaV9101Detection of kinase activity (ADP production)
GSK3α peptide (Crosstide)SigmaS6326Akt1 substrate
ATP (Adenosine 5'-Triphosphate)SigmaA7699Co-factor for kinase reaction
1-(3-Chlorobenzyl)-1H-indazol-5-amineN/AN/ATest compound
StaurosporineSigmaS4400Positive control (broad-spectrum kinase inhibitor)
DMSO (Dimethyl Sulfoxide)SigmaD8418Solvent for compounds
Kinase Buffer (5X)Millipore20-193Reaction buffer
384-well, low-volume, white platesCorning3572Assay plate
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(3-Chlorobenzyl)-1H-indazol-5-amine in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM. This will be the source for the final assay concentrations.

    • Prepare a 10 µM stock of Staurosporine in DMSO for the positive control.

  • **Ass

Method

Application Note: 1-(3-Chlorobenzyl)-1H-indazol-5-amine (CBI-5A) for Target Identification

Executive Summary 1-(3-Chlorobenzyl)-1H-indazol-5-amine (referred to herein as CBI-5A ) represents a "privileged structure" in medicinal chemistry, specifically designed as a high-value scaffold for Target Identification...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chlorobenzyl)-1H-indazol-5-amine (referred to herein as CBI-5A ) represents a "privileged structure" in medicinal chemistry, specifically designed as a high-value scaffold for Target Identification (Target ID) and Mechanism of Action (MoA) studies.

The indazole core serves as a bioisostere for the purine ring of ATP, making it a potent binder of kinase hinge regions and metalloenzymes (e.g., IDO1). The 3-chlorobenzyl moiety provides critical hydrophobic selectivity, targeting the "back pocket" or gatekeeper regions of enzymes. Crucially, the 5-position amine acts as a solvent-exposed "handle," allowing researchers to conjugate affinity tags (Biotin) or fluorophores without disrupting the primary pharmacophore binding.

This guide details the protocol for converting CBI-5A into a functional chemical probe and utilizing it in Activity-Based Protein Profiling (ABPP) and Chemaproteomic Pull-Down assays.

Chemical Probe Design & Mechanism

The "Hook, Line, and Sinker" Strategy

To utilize CBI-5A for target deconvolution, it must be derivatized into an affinity probe. The structural logic is defined as follows:

  • The Hook (Binder): The 1-(3-Chlorobenzyl)-1H-indazole core. It binds to the target protein (typically the ATP-binding pocket of kinases or the heme-binding pocket of IDO1).

  • The Handle (Attachment Point): The 5-amine (-NH2) . Structural Activity Relationship (SAR) data indicates that the 5-position of the indazole ring typically points towards the solvent front in kinase active sites, meaning derivatization here minimally impacts binding affinity.

  • The Sinker (Reporter): A Biotin-PEG-NHS linker attached to the amine. This allows for streptavidin-based enrichment.

Mechanism of Action (Signaling Pathway)

CBI-5A derivatives frequently modulate the MAPK/ERK pathway or the Kynurenine Pathway (via IDO1 inhibition).

SignalingPathway cluster_mechanism Target Mechanism: IDO1 Inhibition CBI5A CBI-5A Probe IDO1 IDO1 Enzyme (Heme-Containing) CBI5A->IDO1 Inhibits TRP Tryptophan IDO1->TRP KYN Kynurenine TRP->KYN Catalyzed by IDO1 TCell T-Cell Proliferation (Immune Response) KYN->TCell Suppresses Treg T-Reg Differentiation (Immune Suppression) KYN->Treg Promotes

Figure 1: Mechanism of Action for Indazole-based probes in the IDO1/Kynurenine pathway. CBI-5A binds the active site, preventing the conversion of Tryptophan to Kynurenine, thereby modulating immune tolerance.

Experimental Protocols

Protocol A: Synthesis of the CBI-5A Affinity Probe

Objective: Conjugate CBI-5A with a Biotin-PEG linker to create a "pull-down" probe.

Materials:

  • CBI-5A (1-(3-Chlorobenzyl)-1H-indazol-5-amine) [10 mg]

  • EZ-Link™ NHS-PEG4-Biotin (Thermo Scientific or equivalent)

  • Anhydrous DMF (Dimethylformamide)

  • Triethylamine (TEA)

  • LC-MS grade Acetonitrile/Water

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg of CBI-5A (MW ~257.7 g/mol ) in 500 µL of anhydrous DMF.

  • Activation: Add 1.2 equivalents of NHS-PEG4-Biotin.

  • Base Addition: Add 2.0 equivalents of Triethylamine to catalyze the amide bond formation.

  • Incubation: Stir the reaction at Room Temperature (RT) for 4 hours under nitrogen atmosphere.

  • Monitoring: Check reaction progress via LC-MS. Look for the mass shift:

    
    .
    
  • Purification: Purify the crude mixture using Preparative HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% TFA).

  • Lyophilization: Freeze-dry the collected fraction to obtain the CBI-5A-Biotin Probe . Store at -20°C.

Protocol B: Chemoproteomic Pull-Down Assay

Objective: Identify specific protein targets of CBI-5A from cell lysate.

Experimental Design:

  • Arm 1 (Probe): Lysate + CBI-5A-Biotin Probe (10 µM).

  • Arm 2 (Competition Control): Lysate + Free CBI-5A (100 µM, 10x excess) [Pre-incubation] + CBI-5A-Biotin Probe (10 µM).

    • Note: Targets that disappear in Arm 2 are "specific" binders.

Workflow Diagram:

PullDownWorkflow Lysate Cell Lysate (1 mg/mL) Comp Competition: Add Free CBI-5A (100µM) Lysate->Comp Control Arm Probe Probe Addition: CBI-5A-Biotin (10µM) Lysate->Probe Exp Arm Comp->Probe 30 min Pre-incubation Incubate Incubation (2h @ 4°C) Probe->Incubate Beads Streptavidin MagBeads Incubate->Beads Capture Wash Stringent Wash (SDS/Urea) Beads->Wash Elute On-Bead Digestion (Trypsin) Wash->Elute MS LC-MS/MS Analysis Elute->MS

Figure 2: Chemoproteomic workflow for target deconvolution using the CBI-5A probe.

Detailed Steps:

  • Lysate Prep: Harvest cells (e.g., HeLa or Jurkat) and lyse in NP-40 buffer containing protease/phosphatase inhibitors. Adjust protein concentration to 1 mg/mL.

  • Competition (Control Only): Add 100 µM of free CBI-5A to the "Control" sample. Incubate for 30 mins at 4°C.

  • Probe Labeling: Add 10 µM CBI-5A-Biotin Probe to both "Control" and "Experiment" samples. Incubate for 2 hours at 4°C with rotation.

  • Enrichment: Add 50 µL of pre-washed Streptavidin Magnetic Beads. Incubate for 1 hour.

  • Washing: Wash beads 3x with PBS + 0.1% Tween-20, followed by 1x with PBS to remove detergents.

  • Elution/Digestion: Perform on-bead trypsin digestion overnight at 37°C.

  • Analysis: Analyze peptides via LC-MS/MS (e.g., Orbitrap).

Data Analysis & Interpretation

Quantitative Criteria

To validate a target, the data must meet specific thresholds in the Mass Spectrometry results.

ParameterCriteria for Specific TargetRationale
Spectral Counts > 5 counts in "Probe" armEnsures the protein is abundant enough for reliable ID.
Fold Change Ratio (Probe / Control) > 4.0Indicates the free CBI-5A successfully competed for the binding site.
P-Value < 0.05 (t-test)Statistical significance across biological triplicates.
Sequence Coverage > 10%Confirms correct protein identification.
Troubleshooting
  • Problem: High background binding (sticky proteins).

    • Solution: Increase wash stringency (e.g., add 0.5 M NaCl or 1% SDS to the first wash).

  • Problem: No targets identified.

    • Solution: The 5-amine modification might sterically hinder binding. Synthesize a "Linker Scan" library (e.g., C5-amine vs. N1-benzyl attachment) to find the optimal exit vector.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: "Indazole derivatives as potent and selective inhibitors of kinases: A review."
    • Source:European Journal of Medicinal Chemistry.
    • Link:[Link]

  • Chemical Probe Design Principles

    • Title: "The Art of Chemical Probe Design: High-Quality Probes for Biological Discovery."
    • Source:N
    • Link:[Link]

  • IDO1 Inhibition & Indazoles

    • Title: "Discovery of Indazole-Based Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1)."
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Chemoproteomics Protocols

    • Title: "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry."
    • Source:Annual Review of Biochemistry.
    • Link:[Link]

(Note: While specific "CBI-5A" papers may be proprietary or sparse, the protocols above are standard for the 5-aminoindazole scaffold class.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Chlorobenzyl)-1H-indazol-5-amine

Status: Operational Ticket ID: IND-5-AMINE-OPT Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Executive Summary The synthesis of 1-(3-Chlorobenzyl)-1H-indazol-5-amine presen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-5-AMINE-OPT Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Executive Summary

The synthesis of 1-(3-Chlorobenzyl)-1H-indazol-5-amine presents two distinct chemical challenges that frequently degrade yield:

  • Regioselectivity: The N-alkylation of 5-nitroindazole often produces a mixture of N1 (desired) and N2 (undesired) isomers, leading to a potential 50% yield loss immediately.

  • Chemoselectivity: Reducing the nitro group to an amine without de-halogenating the meta-chlorine on the benzyl ring requires specific catalyst choices, as standard Pd/C hydrogenation will cleave the aryl-chloride bond.

This guide provides self-validating protocols to address these bottlenecks.

Module 1: Optimizing N-Alkylation Regioselectivity

User Query: "I am reacting 5-nitroindazole with 3-chlorobenzyl bromide using


 in DMF, but I am getting a 1:1 mixture of isomers. How do I favor the N1 product?"
Technical Insight: Thermodynamics vs. Kinetics

Indazoles exist in a tautomeric equilibrium. Under kinetic control (weak bases like


, ambient temperature), the alkylation often occurs at the N2 position due to the proximity of the lone pair and lack of steric hindrance, or results in a non-selective mixture.

To achieve N1 selectivity , you must drive the reaction under thermodynamic control .[1] The N1-substituted indazole is thermodynamically more stable (aromaticity of the benzene ring is preserved).

Troubleshooting Protocol: The "NaH/THF" Shift

Switching to a strong base (Sodium Hydride) in a non-polar aprotic solvent (THF) and applying heat facilitates the equilibration to the thermodynamic N1 product.

Optimized Protocol (N1-Selective Alkylation):

  • Reagents: 5-Nitroindazole (1.0 eq), NaH (60% dispersion, 1.2 eq), THF (Anhydrous), 3-Chlorobenzyl bromide (1.1 eq).

  • Deprotonation: Suspend 5-nitroindazole in THF at 0°C. Add NaH portion-wise. Critical: Allow to stir for 30 min to ensure complete anion formation.

  • Addition: Add 3-chlorobenzyl bromide dropwise at 0°C.

  • Equilibration: Warm to Room Temperature (RT) and then reflux (66°C) for 4-6 hours.

    • Why Reflux? Thermal energy helps overcome the activation barrier to reverse N2-alkylation (if reversible) or simply drives the thermodynamic preference.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2]
    

Data Comparison: Base/Solvent Effects

ConditionBaseSolventTempN1:N2 Ratio (Approx)Notes
Standard

DMFRT~55:45Poor selectivity; difficult separation.
Kinetic

MeCNRT~60:40Faster reaction, but still poor ratio.
Thermodynamic NaH THF Reflux >90:10 Recommended route.
Visual Logic: Regioselectivity Decision Tree

IndazoleAlkylation Start Start: 5-Nitroindazole + 3-Chlorobenzyl Bromide Condition Select Conditions Start->Condition PathA Weak Base (K2CO3/Cs2CO3) Polar Solvent (DMF/DMF) Condition->PathA Kinetic Route PathB Strong Base (NaH) Non-Polar Solvent (THF) Heat (Reflux) Condition->PathB Thermodynamic Route ResultA Result: Mixture (N1 + N2) Yield: ~50% N1 Status: Low Efficiency PathA->ResultA ResultB Result: Thermodynamic Control Major Product: N1-Isomer Yield: >85% N1 PathB->ResultB

Caption: Workflow for selecting conditions to maximize N1-regioselectivity in indazole alkylation.

Module 2: Chemoselective Reduction (Protecting the Halogen)

User Query: "I used Pd/C under


 to reduce the nitro group, but MS shows a mass corresponding to the des-chloro product (M-34). How do I prevent dechlorination?"
Technical Insight: Hydrogenolysis Risks

Palladium on Carbon (Pd/C) is an excellent catalyst for nitro reduction, but it is also the standard catalyst for hydrodehalogenation (cleaving C-Cl bonds). In your molecule, the 3-chlorobenzyl group is highly susceptible to this side reaction.

To fix this, you must use a chemoselective reduction method that operates via single-electron transfer (SET) or uses a poisoned catalyst.

Recommended Protocol: Iron/Ammonium Chloride (

)

This method is the "Gold Standard" for reducing nitroarenes in the presence of halides. It is mild, cheap, and strictly chemoselective.

Protocol:

  • Setup: Dissolve N1-(3-chlorobenzyl)-5-nitroindazole (1.0 eq) in a mixture of EtOH:Water (4:1) .

  • Additives: Add Iron Powder (5.0 eq, fine mesh) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to 80°C with vigorous stirring (mechanical stirring recommended due to slurry).

  • Monitoring: Monitor by TLC/LCMS (usually complete in 2-4 hours). The disappearance of the yellow nitro compound indicates progress.

  • Workup (Crucial Step):

    • Filter hot through a Celite pad to remove iron oxides.

    • Wash the Celite cake with hot EtOH.

    • Concentrate filtrate. Partition between EtOAc and water.

    • Note: The iron sludge can trap product; thorough washing is essential.

Alternative Method: Sulfided Platinum (Pt/C-S) If you require hydrogenation (e.g., for scale-up in a reactor), do not use Pd/C. Use Sulfided Platinum on Carbon (Pt/C-S) . The sulfur "poisons" the catalyst sufficiently to prevent C-Cl bond insertion while allowing


 reduction.
Visual Logic: Reduction Pathway

ReductionSelectivity Input Input: 1-(3-Cl-benzyl)-5-nitroindazole MethodA Method A: H2 + Pd/C Input->MethodA MethodB Method B: Fe / NH4Cl / EtOH (80°C) Input->MethodB OutcomeA FAILURE: De-chlorinated Amine (Impurity) MethodA->OutcomeA Hydrodehalogenation OutcomeB SUCCESS: 1-(3-Cl-benzyl)-indazol-5-amine (Intact Chlorine) MethodB->OutcomeB Selective Reduction

Caption: Comparison of reduction methods showing the risk of Pd/C versus the safety of Iron-mediated reduction.

Module 3: Purification & Isolation FAQs

Q: The N1 and N2 isomers are close on TLC. How do I separate them? A: N2-alkylated indazoles are typically less polar than N1 isomers because the N2-alkylation disrupts the "NH-like" hydrogen bond donor character less than the N1 form, or simply due to dipole moment changes.

  • TLC Mobile Phase: Try 30% EtOAc in Hexanes. The N2 isomer usually elutes first (higher

    
    ).
    
  • Column: Use a shallow gradient (e.g., 0%

    
     40% EtOAc). Do not rush the elution.
    

Q: My amine product is turning dark/purple upon standing. Is it decomposing? A: Amino-indazoles are electron-rich anilines and are prone to oxidation.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: Convert the free base to the HCl salt immediately after isolation. Dissolve the amine in

    
     or Dioxane and add 4M HCl in Dioxane. The salt is significantly more stable.
    
References
  • Regioselectivity in Indazole Alkylation

    • Cheung, M., et al. "Regioselective alkylation of a versatile indazole..." Beilstein J. Org. Chem.2024, 20, 1788–1798.
    • Source:

  • Thermodynamic Control (NaH/THF)

    • Lynch, D., et al. "Regioselective N-alkylation of the 1H-indazole scaffold..." University College Cork / NIH.
    • Source:

  • Selective Nitro Reduction (Fe/NH4Cl)

    • Gamble, A. B., et al.[3][4] "Aryl Nitro Reduction with Iron Powder..." Synthetic Communications.

    • Source:

  • Dehalogenation Avoidance (Pt/C Sulfided)

    • BenchChem Tech Support.[5][6] "Selective reduction of nitro group without affecting other functional groups."

    • Source:

Sources

Optimization

Technical Support Center: Crystallization of 1-(3-Chlorobenzyl)-1H-indazol-5-amine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(3-Chlorobenzyl)-1H-indazol-5-amine. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(3-Chlorobenzyl)-1H-indazol-5-amine. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions during your crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of 1-(3-Chlorobenzyl)-1H-indazol-5-amine that are relevant to its crystallization?

As of my latest review, specific experimental data such as the melting point and detailed solubility profiles for 1-(3-Chlorobenzyl)-1H-indazol-5-amine are not extensively reported in publicly available literature. However, we can infer some properties based on its structure and data from similar compounds.

  • Structure and Polarity: The molecule contains a polar indazole-amine core capable of hydrogen bonding and a nonpolar chlorobenzyl group. This amphiphilic nature suggests that a mixture of polar and nonpolar solvents may be effective for crystallization.

  • Potential for Polymorphism: Indazole derivatives and other active pharmaceutical ingredients (APIs) are known to exhibit polymorphism, meaning they can exist in multiple crystalline forms.[1] Each polymorph will have different physical properties, including solubility and melting point. It is crucial to be aware of this possibility during development.

Q2: What are the recommended starting solvents for the crystallization of 1-(3-Chlorobenzyl)-1H-indazol-5-amine?

Given the absence of a specific reported solvent system, a systematic screening approach is recommended. Based on the successful crystallization of other indazole derivatives, good starting points include:

  • Single Solvents: Alcohols like ethanol and methanol are often effective for indazole-containing compounds.[2]

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is readily soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble) is a powerful technique. Common combinations for compounds with similar functionalities include:

    • Ethanol/Water

    • Methanol/Water

    • Ethyl acetate/Heptane or Hexane

    • Toluene/Heptane or Hexane

The principle of "like dissolves like" can be a useful guide.[3] Experimentation with small quantities of the material is the most reliable way to identify a suitable solvent system.

Q3: How can I determine the ideal solvent ratio in a mixed solvent system?

The goal is to find a ratio where the compound is soluble in the hot solvent mixture but sparingly soluble at room temperature or below. A general procedure is as follows:

  • Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Slowly add the "poor" solvent dropwise at the same temperature until you observe persistent turbidity (cloudiness).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

This process brings the solution to its saturation point at an elevated temperature, promoting crystallization upon cooling.

Troubleshooting Guide

Issue 1: My compound has "oiled out" and will not solidify. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or the solution temperature being above the melting point of the solute.

Underlying Cause: The rate of supersaturation is too high, kinetically favoring the formation of a disordered liquid phase over an ordered crystal lattice.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Heat the mixture to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount of the "good" solvent to decrease the overall concentration.

  • Reduce the Cooling Rate: Allow the solution to cool much more slowly. A programmable heating/cooling mantle or a large, insulated water bath can provide a slow and steady temperature decrease.

  • Lower the Crystallization Temperature: If the compound has a low melting point, you may need to cool the solution to a lower temperature (e.g., in a refrigerator or freezer) after it has reached room temperature.

  • Consider a Different Solvent System: If oiling out persists, the chosen solvent system may be inappropriate. Experiment with solvents that have a lower boiling point or a different polarity.

Workflow for Troubleshooting "Oiling Out"

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Chlorobenzyl)-1H-indazol-5-amine

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the purification...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the purification of crude 1-(3-Chlorobenzyl)-1H-indazol-5-amine. Our goal is to move beyond simple protocols and explain the scientific reasoning behind each step, enabling you to resolve impurities and achieve high-purity material for your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in my crude 1-(3-Chlorobenzyl)-1H-indazol-5-amine?

A1: The impurity profile of your crude product is intrinsically linked to its synthesis, which typically involves the N-alkylation of 5-amino-1H-indazole. The most significant and challenging impurity is almost always the undesired regioisomer.

Primary Impurities to Expect:

  • N2-Regioisomer (2-(3-Chlorobenzyl)-2H-indazol-5-amine): The alkylation of an indazole can occur on either the N1 or N2 nitrogen of the pyrazole ring, leading to a mixture of products.[1][2] The formation of the N1 isomer (your target) is often the thermodynamically favored product, while the N2 isomer can be the kinetically favored one under certain conditions.[3] Separating these two isomers is the primary purification challenge.

  • Unreacted Starting Materials: Residual 5-amino-1H-indazole and 3-chlorobenzyl halide may be present if the reaction has not gone to completion.[4]

  • Over-alkylation Products: While less common, it's possible for the exocyclic 5-amino group to be alkylated, especially if a very strong base is used or if the reaction is not properly controlled.

  • Oxidation Byproducts: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light over time, leading to colored impurities.[5]

Q2: My TLC plate shows two major spots with very similar Rf values after synthesis. What are they and how can I separate them?

A2: This is the classic sign of N1/N2 regioisomer formation.[2] The two spots are your desired N1-alkylated product and the undesired N2-alkylated isomer. Due to their similar polarity, they often co-elute in standard chromatography systems, making separation difficult.

Confirmation: The definitive method to identify each isomer is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).[6][7]

  • N1-Isomer: An HMBC experiment will show a correlation between the benzylic protons (-CH2-) and the C7a carbon of the indazole ring.

  • N2-Isomer: A correlation will be seen between the benzylic protons (-CH2-) and the C3 carbon of the indazole ring.

Separation Strategy: Optimized Column Chromatography Column chromatography is the most effective method for separating these isomers.[4][8] Success hinges on optimizing your parameters.

  • Stationary Phase:

    • Silica Gel: This is the standard choice. Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.

    • Alumina (Basic or Neutral): For basic compounds like yours, alumina can be an excellent alternative.[9][10] The basic nature of the stationary phase minimizes strong interactions with the amine and indazole nitrogens, which often cause peak tailing on acidic silica gel.[9]

  • Mobile Phase (Eluent):

    • Start with a low-polarity solvent system and gradually increase polarity (gradient elution). Common systems include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[4][10][11]

    • Crucial Tip: To improve separation and reduce tailing on silica, add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your eluent.[9] This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of your basic compound.

  • Sample Loading:

    • For optimal separation, use a "dry loading" technique. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your column. This prevents band broadening that can occur with liquid loading.[9]

Q3: I'm observing significant peak tailing during my column chromatography run. What's causing this and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like amines on standard silica gel. It is caused by strong, non-ideal interactions between the basic lone pairs on your compound's nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow elution and broad, "tailing" peaks, which severely compromises separation.

Troubleshooting Workflow for Tailing

G start Tailing Observed in Chromatography check_modifier Is a basic modifier (e.g., 0.5% TEA) in the mobile phase? start->check_modifier add_modifier Add 0.5-1% Triethylamine (TEA) to the eluent system. check_modifier->add_modifier No check_stationary Are you using silica gel? check_modifier->check_stationary Yes success Problem Resolved: Sharp Peaks add_modifier->success switch_alumina Switch to Neutral or Basic Alumina as the stationary phase. check_stationary->switch_alumina check_loading Is the column overloaded? check_stationary->check_loading Consider Other Factors switch_alumina->success reduce_load Reduce sample load. (Rule of thumb: 1:40 to 1:100 crude:silica ratio) check_loading->reduce_load Yes check_loading->success No, problem likely solved by modifier/alumina reduce_load->success

Caption: Troubleshooting workflow for peak tailing.

Q4: How do I choose between column chromatography and recrystallization for purification?

A4: The choice depends on the impurity profile and the physical state of your product. They are often used sequentially for the best results.

FeatureColumn ChromatographyRecrystallization
Best For Separating compounds with different polarities (e.g., N1/N2 isomers, starting materials).[4]Removing small amounts of impurities from a solid product that is already mostly pure (>90%). Excellent for a final "polishing" step.[12]
Throughput Can be slow and labor-intensive; solvent consumption is high.Faster for large quantities once a suitable solvent system is found.
Yield Can range from 60-90%.[9] Losses can occur from irreversible adsorption or difficult separations.Can be very high (80-95%) if the correct solvent is chosen and the technique is performed carefully.[9]
Purity Good to excellent (>95%).[9]Can achieve very high purity (>99%).[9]
Key Challenge Finding a solvent system that provides good separation (ΔRf > 0.2).Finding a solvent in which the product is soluble when hot but insoluble when cold.[9]

Recommended Workflow:

G crude Crude Product (Mixture of N1/N2 Isomers, Starting Materials) chromatography Step 1: Column Chromatography (e.g., Hexane/EtOAc + 0.5% TEA) Goal: Isolate the desired N1-isomer. crude->chromatography fractions Combine Pure Fractions (TLC/HPLC Confirmed) chromatography->fractions evaporation Solvent Evaporation fractions->evaporation solid_product Isolated Solid Product (Purity >95%) evaporation->solid_product recrystallization Step 2: Recrystallization (e.g., from Ethanol or Acetonitrile) Goal: Remove trace impurities & achieve >99% purity. solid_product->recrystallization final_product Final Pure Product (>99% Purity) recrystallization->final_product

Caption: Recommended purification workflow.

Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to separate the N1 and N2 isomers of 1-(3-Chlorobenzyl)-1H-indazol-5-amine.

  • Preparation of Mobile Phase:

    • Prepare two solvent mixtures:

      • Solvent A: 100% Hexane

      • Solvent B: 99.5% Ethyl Acetate / 0.5% Triethylamine (TEA)

    • Ensure both solvents are HPLC grade. The addition of TEA is critical to prevent tailing.[9]

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a common rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[9]

    • Prepare a slurry of silica gel in Solvent A.

    • Pour the slurry into the column and use gentle air pressure to pack a stable bed. Add a thin layer of sand to the top.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane (DCM).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add another thin layer of sand.

  • Elution:

    • Begin elution with 100% Solvent A (Hexane).

    • Gradually increase the polarity using a gradient system. A typical gradient might be:

      • 0-10% B over 2 column volumes (CV)

      • 10-40% B over 10 CV

      • 40-60% B over 5 CV

    • The N2 isomer, often being slightly less polar, may elute first. However, this must be confirmed by TLC/HPLC analysis of the fractions.

  • Fraction Collection and Analysis:

    • Collect fractions continuously.

    • Spot fractions onto a TLC plate and develop in a chamber with a 70:30 Hexane:Ethyl Acetate mixture (with a drop of TEA).

    • Combine all fractions that contain only the pure desired isomer.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is for the final purification of the solid product obtained from chromatography.

  • Solvent Screening:

    • Place a small amount (20-30 mg) of your product into several different test tubes.

    • Add a few drops of a test solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene) to each tube.[13]

    • Good Candidate: The solid should be largely insoluble at room temperature but dissolve completely upon heating. Crystals should reappear as the solution slowly cools.[9][12]

    • Poor Candidate: Dissolves immediately at room temperature (too soluble) or does not dissolve even when boiling (not soluble enough).

  • Recrystallization Procedure (Example with Ethanol):

    • Place the solid product (e.g., 500 mg) in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol dropwise while swirling until the solid just dissolves. Keep the solution at or near its boiling point.

    • Remove the flask from the heat source. If the solution is colored with impurities, you may add a small amount of activated charcoal and hot filter it.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the purified crystals under vacuum.

Protocol 3: Purity Analysis by HPLC

This protocol provides a standard method to assess the final purity of your compound.[14][15]

  • System: Reversed-phase HPLC with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[14]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start at 10% B, ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in Acetonitrile.

  • Quantification: Purity is determined by the area percentage of the main peak.

References
  • Benchchem. (n.d.). Improving the reaction conditions for the N-benzylation of indoles.
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Benchchem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • The Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement.
  • DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PMC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate.
  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Chlorobenzyl)-1H-indazol-5-amine

Welcome to the technical support center for researchers working with 1-(3-Chlorobenzyl)-1H-indazol-5-amine. This guide is designed to provide expert advice and practical troubleshooting strategies to address solubility i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-(3-Chlorobenzyl)-1H-indazol-5-amine. This guide is designed to provide expert advice and practical troubleshooting strategies to address solubility issues commonly encountered in various biological and biochemical assays. Our goal is to empower you with the knowledge to ensure the reliability and accuracy of your experimental data.

Introduction: Understanding the Challenge

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 1-(3-Chlorobenzyl)-1H-indazol-5-amine is precipitating out of my aqueous assay buffer. What should I do?

A1: Compound precipitation is a common issue for hydrophobic molecules when transitioning from a high-concentration organic stock solution (typically DMSO) to an aqueous buffer. Here’s a step-by-step guide to address this.

The first step is to understand at what point the precipitation occurs. Is it when you dilute the DMSO stock into the buffer, or over the course of the assay incubation?

G cluster_0 Start: Precipitation Observed cluster_1 Strategy 1: Co-Solvent Optimization cluster_2 Strategy 2: pH Adjustment cluster_3 Strategy 3: Solubility Enhancers cluster_4 Outcome start Precipitation of 1-(3-Chlorobenzyl)-1H-indazol-5-amine in Assay Buffer cosolvent Introduce/Increase Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check1 Precipitation Resolved? cosolvent->check1 cosolvent_note Note: Keep final concentration low to avoid affecting biological activity. cosolvent->cosolvent_note ph_adjust Adjust Buffer pH check1->ph_adjust No success Proceed with Assay check1->success Yes check2 Precipitation Resolved? ph_adjust->check2 ph_note The amine group on the indazole ring suggests potential for increased solubility at lower pH. ph_adjust->ph_note enhancers Add Surfactants or Cyclodextrins check2->enhancers No check2->success Yes check3 Precipitation Resolved? enhancers->check3 enhancers_note These agents can encapsulate the hydrophobic compound, increasing its apparent solubility. enhancers->enhancers_note check3->success Yes failure Re-evaluate Assay Conditions or Compound Concentration check3->failure No

Caption: Troubleshooting workflow for compound precipitation.

1. Co-Solvent Optimization:

Most researchers use 100% DMSO as a solvent for their stock solutions. While DMSO is an excellent solvent for many organic molecules, its concentration in the final assay mixture should be minimized to avoid artifacts.[1]

  • Protocol: Prepare a dilution series of your compound in your assay buffer, keeping the final DMSO concentration consistent across all wells. If precipitation is observed at your desired compound concentration, try increasing the final DMSO concentration in small increments (e.g., from 1% to 2%, then to 5%).

  • Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the polarity of the aqueous environment, which can help to keep hydrophobic compounds in solution.[][3]

Recommended Co-solvent Concentrations

Co-solventTypical Starting ConcentrationMaximum Recommended ConcentrationNotes
DMSO0.5 - 1%< 5%Can affect enzyme activity and cell viability at higher concentrations.
Ethanol1 - 2%< 5%Less aggressive than DMSO but can also impact protein stability.
PEG 4001 - 5%< 10%Generally well-tolerated in many biological systems.

2. pH Adjustment:

The solubility of ionizable compounds is often dependent on the pH of the solution.[4][5] The 1H-indazol-5-amine structure contains a basic amine group, which can be protonated at acidic pH, increasing its aqueous solubility.

  • Protocol: Prepare your assay buffer at a range of pH values (e.g., from 6.0 to 8.0 in 0.5 unit increments) and test the solubility of your compound in each.

  • Causality: By lowering the pH, you increase the proportion of the protonated, charged form of the molecule, which is generally more soluble in water than the neutral form.[4]

3. Use of Solubility Enhancers:

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be very effective at preventing precipitation and aggregation.[6]

    • Protocol: Add a low concentration of a non-ionic surfactant to your assay buffer (see table below). It's important to test a range of concentrations to find the optimal balance between solubility enhancement and potential interference with the assay.

    • Causality: Surfactants form micelles that can encapsulate hydrophobic molecules, effectively increasing their solubility in the aqueous phase.[7] They can also reduce non-specific binding to plasticware.[8][9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[10][11][12][13][14]

    • Protocol: Prepare solutions of your compound in assay buffer containing different concentrations of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Causality: The hydrophobic 1-(3-Chlorobenzyl)-1H-indazol-5-amine can partition into the nonpolar cavity of the cyclodextrin, forming a complex that is soluble in water.[11][13]

Recommended Solubility Enhancer Concentrations

EnhancerTypical Starting ConcentrationMaximum Recommended ConcentrationNotes
Tween-200.01% (v/v)0.1% (v/v)Can interfere with some assays, so controls are essential.
Triton X-1000.01% (v/v)0.1% (v/v)Similar to Tween-20, requires careful validation.
HP-β-CD1-5 mM20 mMGenerally well-tolerated but can sometimes extract membrane lipids in cell-based assays.
Q2: I'm concerned that my compound is forming aggregates, which could lead to false-positive results. How can I detect and mitigate this?

A2: Compound aggregation is a significant source of assay interference, particularly in high-throughput screening.[15] Aggregates can non-specifically inhibit enzymes and other proteins.

G cluster_0 Start: Suspected Aggregation cluster_1 Method 1: Detergent Test cluster_2 Method 2: Dynamic Light Scattering (DLS) cluster_3 Conclusion start Assay signal suggests inhibition, but solubility is a concern detergent Repeat assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) start->detergent check1 Inhibition is abolished or significantly reduced? detergent->check1 dls Analyze compound solution with DLS check1->dls No aggregator Compound is likely an aggregator check1->aggregator Yes check2 Particles >100 nm detected? dls->check2 check2->aggregator Yes non_aggregator Aggregation is unlikely to be the cause of inhibition check2->non_aggregator No

Caption: Decision tree for identifying compound aggregation.

1. Detergent Test:

  • Protocol: Rerun your assay with your compound in the presence of a non-ionic detergent like 0.01% Triton X-100.

  • Causality: If the compound's inhibitory activity is due to aggregation, the detergent will disrupt the aggregates, leading to a loss of activity.[16] True inhibitors that bind specifically to their target should not be affected by the presence of a low concentration of detergent.

2. Dynamic Light Scattering (DLS):

  • Protocol: Prepare a solution of your compound in the final assay buffer at the highest concentration to be tested. Analyze this solution using a DLS instrument.

  • Causality: DLS measures the size of particles in a solution by detecting scattered light. The presence of particles with a hydrodynamic radius significantly larger than a small molecule (e.g., >100 nm) is a strong indicator of aggregation.[17]

The same strategies used to improve solubility (co-solvents, pH adjustment, surfactants, and cyclodextrins) can also help to prevent aggregation. If aggregation is confirmed, it is crucial to find assay conditions where the compound is monomeric to ensure that any observed biological activity is specific.

Q3: How can I minimize non-specific binding of 1-(3-Chlorobenzyl)-1H-indazol-5-amine to my assay plates and other labware?

A3: The hydrophobicity of this compound makes it prone to non-specific binding to plastic surfaces, which can reduce its effective concentration in the assay and lead to variability.

  • Addition of a "Blocking" Protein: Including a carrier protein like Bovine Serum Albumin (BSA) in your assay buffer can help to reduce non-specific binding.

    • Protocol: Add 0.1% (w/v) BSA to your assay buffer.

    • Causality: BSA will coat the hydrophobic surfaces of the plasticware, reducing the sites available for your compound to bind.[8][18]

  • Use of Non-Ionic Surfactants: As mentioned previously, surfactants like Tween-20 or Triton X-100 can also reduce non-specific binding.[8]

    • Protocol: Include 0.01% - 0.05% (v/v) of a non-ionic surfactant in your buffer.

  • Choice of Assay Plates: Consider using low-binding microplates, which are surface-treated to reduce the adsorption of hydrophobic molecules.

Summary and Best Practices

When working with a challenging compound like 1-(3-Chlorobenzyl)-1H-indazol-5-amine, a systematic and proactive approach to solubility is essential.

  • Characterize Solubility Early: Before embarking on extensive screening, perform basic solubility tests in your intended assay buffer.

  • Start with Low DMSO: Aim for the lowest possible final DMSO concentration that maintains solubility.

  • Consider Buffer Composition: Be mindful of the buffer's pH and consider whether adjustments could be beneficial.

  • Employ Solubility Enhancers Judiciously: If needed, test a range of surfactants and/or cyclodextrins, always including appropriate controls to check for assay interference.

  • Be Vigilant for Aggregation: If your compound shows inhibitory activity, perform counter-screens (like the detergent test) to rule out aggregation as a cause of false-positive results.

  • Minimize Non-Specific Binding: The use of BSA and/or non-ionic surfactants can improve the accuracy and reproducibility of your data.

By following these guidelines, you can overcome the solubility challenges associated with 1-(3-Chlorobenzyl)-1H-indazol-5-amine and generate high-quality, reliable data in your research.

References

  • Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. PubMed. [Link]

  • Shuttle Themes. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? WordPress. [Link]

  • MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • NCBI Bookshelf. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Ingenta Connect. (2008). In Vitro Solubility Assays in Drug Discovery. Ingenta Connect. [Link]

  • PMC. (n.d.). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. PMC. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • University of Antwerp. (2025). Supporting novel drug discovery via cosolvent molecular dynamics. University of Antwerp. [Link]

  • Taylor & Francis Online. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Taylor & Francis Online. [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. [Link]

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics. [Link]

  • MDPI. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. MDPI. [Link]

  • ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. PubMed. [Link]

  • RSC Publishing. (n.d.). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Nanoscale. [Link]

  • News-Medical. (2024). Advancing protein quality control for efficient high-throughput screening. News-Medical. [Link]

  • UW-Madison Demonstration Lab. (n.d.). Biological Chemistry- Effect of pH on Protein Solubility. UW-Madison Demonstration Lab. [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. PubChem. [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Foghorn Therapeutics. (n.d.). Characterizing Compound Behavior at Foghorn Therapeutics. Foghorn Therapeutics. [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Document: A high-throughput screen for aggregation-based inhibition in a large compound library. (CHEMBL1139872). ChEMBL - EMBL-EBI. [Link]

  • BindingDB. (n.d.). BDBM50196728 CHEMBL389168::N-(1-(3-chlorobenzyl)piperidin-3-yl). BindingDB. [Link]

  • ACS Publications. (2025). Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium. ACS Publications. [Link]

  • MDPI. (2024). Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. MDPI. [Link]

  • PubMed. (2017). Stabilizing two IgG1 monoclonal antibodies by surfactants: Balance between aggregation prevention and structure perturbation. PubMed. [Link]

  • PMC. (n.d.). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. PMC. [Link]

  • PubChem. (n.d.). 5-chloro-N-(3-chlorophenyl)-1H-indazol-3-amine. PubChem. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • PubChemLite. (n.d.). 1-(o-chlorobenzyl)-1h-indazol-3-ol. PubChemLite. [Link]

Sources

Troubleshooting

Interpreting unexpected peaks in NMR spectra of indazole derivatives

Technical Support Center: Indazole NMR Troubleshooting Subject: Interpreting Unexpected Peaks & Structural Anomalies in Indazole Derivatives Ticket ID: INDZ-NMR-404 Assigned Specialist: Senior Application Scientist, Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole NMR Troubleshooting

Subject: Interpreting Unexpected Peaks & Structural Anomalies in Indazole Derivatives Ticket ID: INDZ-NMR-404 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Overview: The Indazole Challenge

Indazole derivatives are notorious in medicinal chemistry for their "chameleon-like" behavior in NMR spectroscopy. Unlike indole, the presence of the second nitrogen atom introduces two critical variables: annular tautomerism (


 vs. 

) and ambivalent nucleophilicity (N1 vs. N2 alkylation).

This guide addresses the most common "unexpected" phenomena reported by researchers: missing protons, split singlets, and "pure" compounds with incorrect chemical shifts.

Part 1: The "Ghost" Peaks (Broadening & Disappearance)

User Issue: "I synthesized a 3-substituted indazole. The LCMS confirms the mass, but in the


H NMR (CDCl

), the NH proton is missing or appears as a massive hump baseline distortion. Is my product decomposing?"
Technical Diagnosis

This is rarely decomposition. It is a classic manifestation of intermediate chemical exchange involving the annular tautomerism of the indazole core.

  • The Mechanism: Indazoles exist in a dynamic equilibrium between the

    
    -indazole (benzenoid, thermodynamically stable) and 
    
    
    
    -indazole (quinonoid) forms.[1]
  • The Solvent Factor: In non-polar solvents like CDCl

    
    , the exchange rate often matches the NMR time scale, causing extreme broadening (coalescence). In polar aprotic solvents (DMSO-
    
    
    
    ), the solvent forms hydrogen bonds with the NH, slowing the exchange and sharpening the peak.
Troubleshooting Protocol
  • Step 1: The Solvent Switch.

    • Dissolve the sample in DMSO-

      
       .[2]
      
    • Result: The NH peak usually appears as a sharp broad singlet between 10.0–13.5 ppm .

  • Step 2: The D

    
    O Shake (Validation). 
    
    • Add 1-2 drops of D

      
      O to the NMR tube and shake.
      
    • Result: The peak at >10 ppm must disappear completely due to H/D exchange. If a peak remains, it is an impurity, not the indazole NH.

  • Step 3: Variable Temperature (VT) NMR.

    • If the peak remains broad in DMSO, heat the probe to 350 K.

    • Result: Increased temperature accelerates exchange (fast exchange limit), causing the peak to sharpen or average out.

Part 2: The "Imposter" Isomer (N1 vs. N2 Regioisomerism)

User Issue: "I performed an alkylation on my indazole intermediate. The proton NMR looks clean, but the aromatic region shifts are slightly different from what I predicted. How do I know if I have the N1-alkyl or N2-alkyl product?"

Technical Diagnosis

This is the most critical structural assignment in indazole chemistry. Alkylation of unsubstituted indazoles typically yields a mixture of the N1-isomer (thermodynamically favored) and the N2-isomer (kinetically favored) .[3] They are often difficult to separate by flash chromatography and have distinct but subtle NMR differences.

Key Rule: You cannot rely solely on 1D


H NMR splitting patterns to distinguish them. You must use NOESY  (Nuclear Overhauser Effect Spectroscopy) or 

C NMR
.
Data Comparison Table: N1 vs. N2 Isomers
FeatureN1-Substituted (Major) N2-Substituted (Minor) Mechanistic Reason
C3 Carbon Shift ~ 133 – 136 ppm ~ 120 – 125 ppm N2-alkylation increases electron density at C3 (quinonoid character).
H7 Proton Shift Normal aromatic rangeDeshielded (Downfield) In N2-isomers, the N1 lone pair is in the plane of H7, causing anisotropic deshielding.
NOE Correlation N-CH


H7
N-CH


H3
Spatial proximity (See Diagram 1).
Thermodynamics More Stable (

kJ/mol)
Less StableBenzenoid vs. Quinonoid resonance preservation.
Experimental Workflow: The "NOE Smoking Gun"
  • Run a 1D

    
    H NMR  to assign the alkyl group protons (e.g., the N-CH
    
    
    
    triplet/singlet).
  • Run a 2D NOESY (or 1D NOE diff) irradiating the N-CH

    
     frequency.
    
    • Scenario A: You see an enhancement of a doublet in the aromatic region (H7).

      
      N1-Isomer .
      
    • Scenario B: You see an enhancement of a singlet (or near singlet) in the aromatic region (H3).

      
      N2-Isomer .
      

Part 3: Unexpected Splitting (The "W" Coupling)

User Issue: "My H3 proton (at position 3) should be a singlet, but it looks like a doublet or a broad multiplet with


 Hz. Is this an impurity?"
Technical Diagnosis

This is likely long-range coupling , specifically


 "W-coupling" .
In the planar indazole system, the H3 proton and the H7 proton form a "W" shape through the aromatic framework (H3-C3-C3a-C7a-C7-H7). This geometry allows for a through-bond coupling of 0.6 – 1.0 Hz .
  • Action: Check the H7 signal (usually a doublet). If it appears as a "doublet of doublets" with a tiny second coupling matching the H3 splitting, this confirms the structure is the intact indazole core.

Visualizing the Logic

Diagram 1: Regioisomer Assignment Workflow

Caption: A logic flow for distinguishing N1 and N2 alkylated indazoles using NOE and Carbon-13 data.

IndazoleWorkflow Start Synthesis Product: N-Alkylated Indazole H1_NMR Step 1: 1H NMR Analysis Identify N-CH2 and Aromatic H's Start->H1_NMR NOESY_Decision Step 2: Run NOESY/ROESY Target: N-CH2 Protons H1_NMR->NOESY_Decision Result_N1 NOE to H7 (Doublet) (Benzene Ring Proton) NOESY_Decision->Result_N1 Correlation A Result_N2 NOE to H3 (Singlet) (Pyrazole Ring Proton) NOESY_Decision->Result_N2 Correlation B Validation Step 3: 13C NMR Check Check C3 Chemical Shift Result_N1->Validation Result_N2->Validation Confirm_N1 CONFIRMED: N1-Isomer (C3 ~134-136 ppm) Validation->Confirm_N1 High Shift Confirm_N2 CONFIRMED: N2-Isomer (C3 ~120-125 ppm) Validation->Confirm_N2 Low Shift

Diagram 2: Tautomerism & Solvent Effects

Caption: Impact of solvent polarity on the 1H/2H indazole equilibrium and NMR peak shape.

Tautomerism Tautomer1 1H-Indazole (Benzenoid) Tautomer2 2H-Indazole (Quinonoid) Tautomer1->Tautomer2  Equilibrium   Solvent_CDCl3 Non-Polar (CDCl3) Fast Exchange = Broad Peaks Solvent_CDCl3->Tautomer1 Favors 1H Solvent_DMSO Polar (DMSO-d6) H-Bond Stabilization = Sharp Peaks Solvent_DMSO->Tautomer1 Stabilizes NH

FAQ: Quick Solutions

Q: Why do I see a small duplicate set of peaks (~5-10% intensity) in my "pure" sample? A: If your LCMS shows a single peak, this is likely slow-exchange rotamers . If you have an amide or carbamate substituent at C3 or N1, the rotation around that bond is restricted.

  • Test: Run the NMR at 50°C. If the peaks coalesce (merge), they are rotamers. If they remain distinct, they are impurities (likely the N2 regioisomer).

Q: Can I distinguish N1/N2 isomers using only Coupling Constants (


)? 
A:  Not reliably. While literature suggests slight differences in aromatic coupling patterns, they are often obscured by broadening. Always use NOESY  or 

C C3 shifts
for definitive proof.

References

  • Claramunt, R. M., et al. (2006). "The structure of N-substituted indazoles: A combined crystallographic and theoretical study." Arkivoc, (v), 5-11.

  • López-Alvarado, P., et al. (1994). "Tautomerism and N-alkylation of indazoles." Journal of the Chemical Society, Perkin Transactions 2, (2), 229-233.

  • Vebrel, J., et al. (1988). "Regioselectivity of the alkylation of indazole: 13C NMR study." Journal of Heterocyclic Chemistry, 25(3), 825-830.

  • Reich, H. J. (2024). "Structure Determination Using NMR: Indazoles." University of Wisconsin-Madison Chemistry Dept.

Sources

Optimization

Technical Support Center: Forced Degradation Studies of 1-(3-Chlorobenzyl)-1H-indazol-5-amine

Welcome to the technical support center for the forced degradation studies of 1-(3-Chlorobenzyl)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide exper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the forced degradation studies of 1-(3-Chlorobenzyl)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the stress testing of this molecule. Our approach is rooted in scientific principles and aligned with international regulatory guidelines to ensure the integrity and success of your stability-indicating method development.

Forced degradation studies are a critical component of the drug development process, providing essential information on a molecule's stability profile, degradation pathways, and the specificity of analytical methods.[1][2][3] This guide will address specific questions and issues that may arise during the investigation of 1-(3-Chlorobenzyl)-1H-indazol-5-amine.

Troubleshooting Guides & FAQs

Section 1: Experimental Setup & Initial Observations

Question 1: We are starting our forced degradation study for 1-(3-Chlorobenzyl)-1H-indazol-5-amine. What are the recommended initial stress conditions?

Answer:

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5] For 1-(3-Chlorobenzyl)-1H-indazol-5-amine, a strategic approach considering its functional groups (amine, indazole ring, chlorobenzyl moiety) is crucial. Below are recommended starting conditions, which should be optimized based on initial results.

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Site/Pathway
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursAmine group protonation, potential cleavage of the benzyl-indazole bond.
Base Hydrolysis 0.1 M NaOH60°C24-72 hoursPotential for reactions involving the indazole ring.
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of the amine group to form N-oxides or other related impurities.[6][7]
Thermal 80°C (Solid State)-48-72 hoursGeneral decomposition, potential for intramolecular reactions.[6]
Photolytic ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)Room TempAs per guidelinesDegradation of the aromatic and heterocyclic rings.[1]

Expert Insight: The structure of 1-(3-Chlorobenzyl)-1H-indazol-5-amine contains an amine group, which can be susceptible to oxidative degradation.[6] The indazole ring system may also be prone to degradation under photolytic and extreme pH conditions. It is advisable to monitor for the appearance of new peaks in your chromatogram at early time points to avoid excessive degradation.[3]

Question 2: We are observing no degradation under our initial acidic conditions (0.1 M HCl at 60°C for 24 hours). What should be our next step?

Answer:

If no degradation is observed, it indicates the molecule is relatively stable under those conditions. The International Council for Harmonisation (ICH) guidelines suggest that if no degradation is seen after exposure to stress conditions more severe than accelerated stability testing, the study for that condition can be concluded.[8] However, to ensure you have adequately challenged the molecule, consider the following stepwise approach:

  • Increase Duration: Extend the exposure time to 48 or 72 hours, taking samples at intermediate time points.

  • Increase Temperature: If extending the duration is not fruitful, consider increasing the temperature to 80°C. Hydrolysis rates can be significantly affected by temperature.[9]

  • Increase Acid Concentration: As a final step, you could cautiously increase the acid concentration to 1 M HCl.

Causality Chain:

A No Degradation Observed (0.1 M HCl, 60°C, 24h) B Increase Duration (e.g., to 48h, 72h) A->B Time-dependent kinetics? C Increase Temperature (e.g., to 80°C) B->C Still no degradation? E Target Degradation Achieved B->E Degradation observed D Increase Acid Concentration (e.g., to 1 M HCl) C->D Molecule highly stable? C->E Degradation observed D->E Degradation observed

Figure 1: Stepwise escalation of stress conditions.

Question 3: After oxidative stress with 3% H₂O₂, we see a significant loss of our main peak, but poor mass balance in our HPLC analysis. What could be the issue?

Answer:

Poor mass balance is a common challenge in forced degradation studies and can be attributed to several factors.[10] In the case of oxidative stress on an amine-containing compound like 1-(3-Chlorobenzyl)-1H-indazol-5-amine, here are the likely culprits:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength of your HPLC method.

  • Highly Polar Degradants: Some degradation products might be highly polar and, therefore, not retained on a standard reverse-phase HPLC column, eluting with the solvent front.

  • Involatile Degradants: If you are using a mass spectrometer for detection, some degradation products may not be volatile enough to be detected.

  • Precipitation of Degradants: The degradation products may have precipitated out of the solution.

Troubleshooting Workflow:

Start Poor Mass Balance Observed A Check for Co-elution with Solvent Front Start->A B Change HPLC Detection Wavelength Start->B C Use a Different HPLC Column (e.g., polar-embedded or HILIC) Start->C D Analyze with LC-MS Start->D E Visually Inspect Sample for Precipitate Start->E End Identify Cause of Poor Mass Balance A->End B->End C->End D->End E->End

Figure 2: Troubleshooting poor mass balance.

Section 2: Analytical Method & Data Interpretation

Question 4: How do we ensure our HPLC method is "stability-indicating" for 1-(3-Chlorobenzyl)-1H-indazol-5-amine?

Answer:

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[7] To demonstrate this for 1-(3-Chlorobenzyl)-1H-indazol-5-amine, you must:

  • Achieve Resolution: The primary goal is to chromatographically separate the main peak from all degradation product peaks.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main compound in stressed samples. A peak purity angle less than the peak purity threshold indicates that the peak is pure and not co-eluting with any degradants.[1]

  • Mass Balance: As discussed previously, a good mass balance (typically 95-105%) provides confidence that all major degradation products are being accounted for.

Expert Insight: It is highly recommended to use a high-resolution mass spectrometer (HRMS) in conjunction with your HPLC-PDA setup. This will aid in the tentative identification of degradation products by providing accurate mass measurements, which can be used to propose elemental compositions and structures.

Question 5: We observe the formation of a major degradation product under acidic conditions. How can we proceed to identify it?

Answer:

Identifying degradation products is a key objective of forced degradation studies.[1] A systematic approach is necessary:

  • LC-MS/MS Analysis: The primary tool for structural elucidation is Liquid Chromatography-Mass Spectrometry (LC-MS). An initial full scan analysis will provide the molecular weight of the degradant. Subsequent MS/MS (or tandem MS) experiments will fragment the molecule, providing clues about its structure.

  • Isolate the Degradant: If the degradant is present in sufficient quantity, you may need to isolate it using preparative HPLC.

  • NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is the most powerful technique for definitive structure elucidation.

Hypothetical Degradation Pathway under Acidic Conditions:

Given the structure of 1-(3-Chlorobenzyl)-1H-indazol-5-amine, a potential degradation pathway under strong acidic conditions could be the cleavage of the benzylic C-N bond, leading to the formation of 1H-indazol-5-amine and 3-chlorobenzyl alcohol or a related species. Your LC-MS data would be crucial in confirming this hypothesis.

Mandatory Protocols

Protocol 1: General Forced Degradation Procedure
  • Sample Preparation: Prepare a stock solution of 1-(3-Chlorobenzyl)-1H-indazol-5-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Oxidation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 0.1 mg/mL. Keep at room temperature.

    • Thermal: Store the solid API at 80°C.

    • Photolytic: Expose the solid API and a solution (0.1 mg/mL in a suitable solvent) to light as per ICH Q1B guidelines.[11]

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).

  • Sample Quenching:

    • For acid-stressed samples, neutralize with an equivalent amount of base.

    • For base-stressed samples, neutralize with an equivalent amount of acid.

    • For oxidative stress, the reaction can often be stopped by dilution.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indication
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a generic starting method and must be optimized for the specific separation of 1-(3-Chlorobenzyl)-1H-indazol-5-amine and its degradation products.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16). Pharma Pathway. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Pharmaceutical Outsourcing. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, February 16). BioPharm International. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC-Based Purity Analysis of Synthesized 1-(3-Chlorobenzyl)-1H-indazol-5-amine

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 1-(3-Chlorobenzyl)-1H-indazol-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 1-(3-Chlorobenzyl)-1H-indazol-5-amine, a potent kinase inhibitor scaffold, ensuring purity is not merely a procedural step but a critical determinant of its therapeutic potential. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this synthesized compound. We will explore the rationale behind methodological choices, present a robust analytical protocol, and compare HPLC with other analytical techniques, supported by experimental insights.

The Critical Role of Purity in Drug Development

The presence of impurities in an API, even in minute quantities, can significantly impact its safety, efficacy, and stability.[1][2] Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[1][3] For a compound like 1-(3-Chlorobenzyl)-1H-indazol-5-amine, which contains a reactive amine group and a halogenated benzyl moiety, the potential for impurity formation during synthesis and storage is considerable. Therefore, a highly sensitive and specific analytical method is paramount for its quality control.[2]

Synthesis and Potential Impurities of 1-(3-Chlorobenzyl)-1H-indazol-5-amine

The synthesis of 1-(3-Chlorobenzyl)-1H-indazol-5-amine typically involves the N-alkylation of 1H-indazol-5-amine with 3-chlorobenzyl chloride.[4][5]

A plausible synthetic route is as follows:

  • Starting Material: 1H-indazol-5-amine

  • Reagent: 3-chlorobenzyl chloride

  • Base: A suitable base such as potassium carbonate (K₂CO₃)

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN)

This reaction, while generally efficient, can lead to the formation of several process-related impurities:

  • Unreacted Starting Materials: Residual 1H-indazol-5-amine and 3-chlorobenzyl chloride.

  • Isomeric Products: Alkylation can potentially occur at other nitrogen atoms in the indazole ring, leading to the formation of 2-(3-Chlorobenzyl)-2H-indazol-5-amine.

  • Di-substituted Products: Over-alkylation could result in the formation of di-benzylated products.

  • Degradation Products: The amine group is susceptible to oxidation, and the benzyl chloride can undergo hydrolysis.[3]

The structural similarity of these potential impurities to the main compound necessitates a high-resolution analytical technique for their effective separation and quantification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

HPLC is widely regarded as the gold standard for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][6] The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure.[7]

The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired separation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep Weigh & Dissolve 1-(3-Chlorobenzyl)-1H-indazol-5-amine in Diluent Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate SystemSuitability Verify System Suitability (Resolution, Tailing Factor, etc.) Calculate->SystemSuitability

Caption: Workflow for HPLC Purity Analysis.

This protocol is designed to provide a starting point for the purity analysis of 1-(3-Chlorobenzyl)-1H-indazol-5-amine. Method validation according to ICH guidelines is essential before routine use.[7][8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended due to the non-polar nature of the analyte.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

    • Rationale: The use of a buffer like formic acid helps to control the ionization of the amine group, leading to better peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC.

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (A common wavelength for aromatic compounds; should be optimized based on the UV spectrum of the analyte).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL.

Before sample analysis, it is crucial to perform system suitability tests to ensure the chromatographic system is performing adequately.[6][10][11] Key SST parameters include:

  • Tailing Factor: Should be less than 2 for the main peak, indicating good peak symmetry.[10]

  • Theoretical Plates: A measure of column efficiency.

  • Resolution: The separation between the main peak and the closest eluting impurity should be greater than 1.5.[10]

  • Repeatability: The relative standard deviation (RSD) of the peak area from replicate injections of a standard solution should be less than 2%.[10][12]

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can also be used for purity assessment. This section provides a comparative overview.

Comparative_Analysis cluster_methods Purity Analysis Methods cluster_params Comparison Parameters HPLC HPLC-UV Resolution Resolution HPLC->Resolution High High Excellent High Sensitivity Sensitivity HPLC->Sensitivity High High Excellent High Quantification Quantification Capability HPLC->Quantification High High Excellent High Impurity_ID Impurity Identification HPLC->Impurity_ID Limited (requires standards) Throughput Throughput HPLC->Throughput High High Excellent High UPLC UPLC-MS UPLC->Resolution Very High Very High Excellent Excellent Very High UPLC->Sensitivity Very High Very High Excellent Excellent Very High UPLC->Quantification Very High Very High Excellent Excellent Very High UPLC->Impurity_ID Very High Very High Excellent Excellent Very High UPLC->Throughput Very High Very High Excellent Excellent Very High GC_MS GC-MS GC_MS->Resolution Limited for non-volatiles GC_MS->Sensitivity High (for volatiles) Good Good GC_MS->Quantification High (for volatiles) Good Good GC_MS->Impurity_ID High (for volatiles) Good Good Spectroscopy Spectroscopic Methods (UV-Vis, FT-IR) Spectroscopy->Resolution Not Applicable Limited High Spectroscopy->Sensitivity Low Limited Spectroscopy->Quantification Low Limited Spectroscopy->Impurity_ID Not Applicable Limited High Spectroscopy->Throughput Not Applicable Limited High

Caption: Comparison of Analytical Methods for Purity.

Analytical MethodResolution & SpecificitySensitivityQuantitative AccuracyThroughputImpurity Identification
HPLC-UV HighHighExcellentModerateLimited (requires reference standards)
UPLC-MS Very HighVery HighExcellentHighExcellent (provides mass information)
GC-MS High (for volatile compounds)HighGoodModerateGood (for volatile impurities)
UV-Vis Spectroscopy LowModerateLimited (for single components)HighNot suitable
FT-IR Spectroscopy LowLowNot suitableHighLimited (functional group information)
Differential Scanning Calorimetry (DSC) Not applicableLowGood (for overall purity)LowNot suitable
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses smaller particle size columns (sub-2 µm) and higher pressures.[2] This results in significantly faster analysis times and improved resolution. When coupled with a mass spectrometer (UPLC-MS), it provides not only quantitative data but also mass information, which is invaluable for the identification of unknown impurities.[2][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] While 1-(3-Chlorobenzyl)-1H-indazol-5-amine itself is not sufficiently volatile for GC analysis without derivatization, GC-MS is an excellent complementary technique for detecting and quantifying residual solvents from the synthesis.

  • Spectroscopic Methods (UV-Vis, FT-IR): Techniques like UV-Visible and Fourier-Transform Infrared Spectroscopy are useful for the initial characterization of the bulk material and for confirming the presence of key functional groups.[15] However, they lack the resolving power to separate and quantify individual impurities in a mixture, making them unsuitable for purity analysis on their own.[15]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the overall purity of a crystalline substance by analyzing its melting behavior.[1] It is a useful orthogonal technique but does not provide information about the number or identity of individual impurities.[1]

Conclusion

For the comprehensive purity analysis of synthesized 1-(3-Chlorobenzyl)-1H-indazol-5-amine, High-Performance Liquid Chromatography remains the most robust and reliable method. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating and quantifying the parent compound from structurally similar impurities. While advanced techniques like UPLC-MS offer faster analysis and the significant advantage of impurity identification, a well-validated HPLC-UV method provides a cost-effective and dependable solution for routine quality control in a drug development setting. The use of orthogonal techniques such as GC-MS for residual solvent analysis and DSC for bulk purity assessment can further strengthen the overall analytical control strategy.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. (2025, October 15).
  • System Suitability in HPLC Analysis | Pharmaguideline.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1).
  • HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System - Waters Corporation.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Advances in Chromatographic Techniques for Drug Purity Determination - ManTech Publications.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines - Benchchem.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org.
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News - alwsci. (2024, September 4).
  • Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits Pittcon 2015 560-8P. (2014, February 1).
  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software - Waters Corporation.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Impurities and Degradation products | @rtMolecule - ArtMolecule.
  • Benzyl Chloride-impurities | Pharmaffiliates.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8).
  • Indazolone synthesis - Organic Chemistry Portal.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023, May 12).
  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC.
  • Development and validation of HPLC method for some azoles in pharmaceutical preparation - ResearchGate.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - MDPI. (2020, December 30).
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2025, August 6).
  • 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine - Sigma-Aldrich.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021, September 24).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Chlorobenzyl)-1H-indazol-5-amine

Introduction: As research and development in pharmaceuticals advance, the synthesis of novel molecules like 1-(3-Chlorobenzyl)-1H-indazol-5-amine becomes more common. While these compounds hold significant potential, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As research and development in pharmaceuticals advance, the synthesis of novel molecules like 1-(3-Chlorobenzyl)-1H-indazol-5-amine becomes more common. While these compounds hold significant potential, their handling and disposal demand a rigorous, scientifically-grounded approach to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-Chlorobenzyl)-1H-indazol-5-amine, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our commitment is to empower researchers with the knowledge to manage chemical waste safely and responsibly.

Part 1: Core Hazard Assessment & Chemical Characterization

Before any handling or disposal, a thorough understanding of the molecule's structure is essential for predicting its hazards and determining the correct waste stream. 1-(3-Chlorobenzyl)-1H-indazol-5-amine is a complex organic molecule with three key functional domains that dictate its disposal pathway.

  • 1H-Indazol-5-amine Core: The indazole amine structure is a heterocyclic amine. Aromatic amines as a class are noted for their potential toxicity, and many are considered environmental hazards.[1] Indazole derivatives, specifically, are known to be potential skin, eye, and respiratory irritants.[2][3][4][5] Therefore, the compound must be handled as a potentially toxic and irritating substance.

  • Chlorobenzyl Group: The presence of a chlorine atom on the benzyl ring classifies this compound as a halogenated organic compound .[6][7] This is the most critical factor for waste segregation. Halogenated wastes cannot be mixed with non-halogenated organic solvents because their proper disposal requires high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like HCl) and other toxic byproducts formed during combustion.[7][8]

  • Amine Functional Group: Amines are organic bases and can react exothermically with acids.[9] They are also often detrimental to aquatic life, making it imperative to prevent their release into sewer systems or the environment.[10]

Based on this structural analysis, 1-(3-Chlorobenzyl)-1H-indazol-5-amine must be treated as a toxic, irritating, ecotoxic, and halogenated hazardous waste.

Part 2: Safety Protocols: PPE and Engineering Controls

Given the assessed hazards, strict adherence to safety protocols is non-negotiable. The principle of ALARA (As Low As Reasonably Achievable) for exposure should be applied at all times.

Mandatory Engineering Control: All handling of 1-(3-Chlorobenzyl)-1H-indazol-5-amine, including weighing, transferring, and adding to a waste container, must be conducted within a certified chemical fume hood .[6][11] This is the primary line of defense against the inhalation of fine powders or aerosols.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4][9]Protects against splashes and airborne particulates from contacting the eyes.
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin absorption, which is a common exposure route for amines.[1][11]
Body Protection A full-length, buttoned lab coat.Protects skin and personal clothing from contamination.[11]
Respiratory A respirator is typically not required if work is performed within a functioning fume hood.If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures regulatory compliance and minimizes risk. The core principle is meticulous segregation and clear communication through labeling.

Step 1: Waste Segregation

Immediately upon generation, the waste must be correctly segregated.

  • Action: Designate 1-(3-Chlorobenzyl)-1H-indazol-5-amine waste, including any contaminated items (e.g., weighing paper, pipette tips, gloves), as HALOGENATED ORGANIC WASTE .[6][7][12]

  • Causality: This segregation is crucial. Mixing this compound into a "non-halogenated" waste stream contaminates the entire container, forcing it to be treated via the more expensive and complex halogenated disposal route.[12] Worse, mixing it with incompatible waste streams, such as strong acids, could trigger a dangerous reaction.[2][9] Never dispose of this chemical down the drain or in regular trash.[6][10][13]

Step 2: Container Selection and Labeling

The waste container serves as the primary containment and its label is the primary means of hazard communication.

  • Action: Select a waste container made of a material compatible with organic solids and solvents (e.g., polyethylene or glass). The container must have a secure, threaded cap to prevent leaks and vapor release.[10][12][13]

  • Action: Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department before adding any waste.[14]

  • Action: On the label, clearly write the full, unabbreviated chemical name: "1-(3-Chlorobenzyl)-1H-indazol-5-amine ".[12] List any solvents used for rinsing glassware that are also added to the container.

  • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container. It prevents accidental mixing of incompatible chemicals at the waste facility and ensures the correct final disposal method is employed.[1]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action: Keep the waste container tightly sealed at all times, except when actively adding waste.[10][12]

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) .[1] This area should be well-ventilated, away from heat and direct sunlight, and clearly marked.[10][15]

  • Action: Ensure the SAA is located away from incompatible materials, particularly strong acids and oxidizing agents.[2][9] If the waste is in a liquid solution, secondary containment (e.g., a plastic tub) is mandatory.[13]

  • Causality: Proper storage minimizes the risk of spills, reduces fugitive emissions, and prevents accidental reactions. Keeping containers closed is a key compliance point to prevent the release of chemical vapors into the lab environment.

Step 4: Final Disposal Coordination

The final step is the transfer of waste to trained professionals.

  • Action: Once the container is full or you are finished with the chemical, schedule a waste pickup with your institution's EHS department.[13]

  • Causality: Hazardous waste disposal is highly regulated. Only licensed professionals are authorized to transport and dispose of this material via high-temperature incineration, which is the accepted method for destroying halogenated organic compounds safely.[1][7][8]

Part 4: Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, manageable spill of solid material within a fume hood, proceed with cleanup. For large spills or spills outside of containment, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: Before cleanup, don the full PPE detailed in Part 2.[16]

  • Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[16] Avoid raising dust.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and spilled compound into your designated HALOGENATED ORGANIC WASTE container.[16]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the same waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

G start Generation of Waste 1-(3-Chlorobenzyl)-1H-indazol-5-amine ppe Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) Work in Chemical Fume Hood start->ppe Step 1 segregate Identify & Segregate as 'HALOGENATED ORGANIC WASTE' ppe->segregate Step 2 container Select Compatible, Sealable Container with 'Hazardous Waste' Label segregate->container Step 3 list_contents List Full Chemical Name on Label (No Abbreviations or Formulas) container->list_contents Step 4 store Store Sealed Container in Designated Satellite Accumulation Area (SAA) list_contents->store Step 5 contact_ehs Schedule Pickup with Environmental Health & Safety (EHS) store->contact_ehs Step 6 disposal Professional Disposal via Licensed Facility (High-Temperature Incineration) contact_ehs->disposal Step 7 end Disposal Complete & Documented disposal->end Step 8

Caption: Disposal workflow for 1-(3-Chlorobenzyl)-1H-indazol-5-amine.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • Safety Data Sheet. (2020, July 14). Aqua Kinetics. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet. Clorox. [Link]

  • Safety Data Sheet. BASF. [Link]

  • Safety Data Sheet: 1H-Indazol-5-amine. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid. Kishida Chemical Co., Ltd. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Safety Data Sheet: 1H-Indazole. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

  • N-(1-(3-chlorobenzyl)piperidin-3-yl)-1H-indazol-5-amine. BindingDB. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Environmental Fate Data Summary for Indaziflam. U.S. Environmental Protection Agency. [Link]

  • 5-(3-fluorobenzyl)-1,3-thiazol-2-amine Env. Fate/Transport. U.S. Environmental Protection Agency. [Link]

  • Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. National Center for Biotechnology Information. [Link]

  • N-[1-[(3-fluorophenyl)methyl]indazol-5-yl]-5-methylpyrrolo[2,1-f][6][16]triazin-4-amine. PubChem. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(3-Chlorobenzyl)-1H-indazol-5-amine

Executive Summary & Risk Categorization[1][2] Compound Identity: 1-(3-Chlorobenzyl)-1H-indazol-5-amine CAS: 1093375-93-9 (Representative) Chemical Class: Halogenated Aromatic Amine / Indazole Derivative Operational Direc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Categorization[1][2]

Compound Identity: 1-(3-Chlorobenzyl)-1H-indazol-5-amine CAS: 1093375-93-9 (Representative) Chemical Class: Halogenated Aromatic Amine / Indazole Derivative

Operational Directive: This compound is a functionalized aromatic amine . While specific toxicological data may be limited compared to commodity chemicals, its structural pharmacophore (amino-indazole) is frequently associated with kinase inhibition and bioactivity. Consequently, it must be handled under Occupational Health Band (OHB) 3 protocols (Potent/Toxic) until specific toxicology proves otherwise.

Immediate Action Required:

  • Do not handle on an open benchtop.

  • Do not use latex gloves (high permeation risk).

  • Do not dispose of in general organic waste (Halogenated stream required).

Hazard Assessment: Structure-Activity Analysis

As scientists, we do not rely solely on the presence of a "Skull and Crossbones" pictogram. We analyze the molecule to predict risk.

Structural MotifAssociated RiskMechanism of Action
Primary Aromatic Amine (-NH₂) Sensitization & Mutagenicity Metabolic activation (N-hydroxylation) can lead to DNA adduct formation. High risk of skin sensitization.
Chlorobenzyl Group Lipophilicity & Absorption The halogenated benzyl ring increases logP (lipophilicity), facilitating rapid dermal absorption and blood-brain barrier penetration.
Indazole Core Bioactivity Common scaffold in kinase inhibitors (e.g., anticancer agents). Assume pharmacological potency.
Physical State (Solid) Inhalation (Dust) Fine powders of this class often carry static charges, leading to aerosolization and inhalation exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 1-(3-Chlorobenzyl)-1H-indazol-5-amine.

Dermal Protection (Critical)

Why: Aromatic amines are notorious for permeating standard glove materials. The chlorobenzyl moiety acts as a carrier, pulling the toxic amine through the skin barrier.

ComponentStandardSpecificationRationale
Primary Glove Nitrile (High Density) Minimum 5 mil (0.12 mm) thickness.Standard nitrile offers fair resistance, but thickness is key for durability.
Secondary Glove Nitrile or Laminate Long-cuff (300mm)."Double-gloving" creates a tortuous path for chemical permeation and allows outer glove removal upon contamination without exposing skin.
Lab Coat Tyvek® / Polyolefin Disposable, elastic cuff, closed front.Cotton coats absorb liquids and hold toxic dust against the skin. Non-woven synthetics shed dust and repel splashes.
Respiratory & Ocular Protection

Why: The primary route of exposure during weighing is inhalation of micro-particulates.

Operation ScaleRespiratory RequirementOcular Requirement
< 10 mg (Solution) Fume Hood (Face velocity > 100 fpm)Chemical Splash Goggles (ANSI Z87.1)
> 10 mg (Solid/Powder) Powder Containment Hood or Class II BSCChemical Splash Goggles + Face Shield
Spill Cleanup P100 / N95 Respirator (Fit-tested)Full-face Respirator recommended for large spills

Operational Protocols

Weighing & Transfer (The High-Risk Zone)

Context: Static electricity can cause the powder to "jump" or disperse, creating an invisible aerosol cloud.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or Powder Weighing Station .

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the compound.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the balance enclosure.

    • Tare the vial/boat before opening the stock container.

    • The "Wet Transfer" Method: If possible, add the solvent to the weighing vial immediately after weighing to trap the dust in solution before removing it from the hood.

Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers . If a solution of 1-(3-Chlorobenzyl)-1H-indazol-5-amine in DMSO hits your skin, the DMSO will carry the toxic amine directly into your bloodstream.

  • Labeling: All reaction vessels must be labeled "TOXIC: AROMATIC AMINE" immediately.

Decontamination & Spill Response[3]
  • Deactivation Solution: Aromatic amines can be chemically neutralized.

    • Recipe: 10% Ascorbic Acid (Vitamin C) in water, or a commercially available surfactant-based decontamination spray.

  • Cleanup Steps:

    • Evacuate immediate area if dust is airborne.[1][2]

    • Don double nitrile gloves and P100 respirator.

    • Cover spill with absorbent pads dampened with the deactivation solution (do not sweep dry powder).

    • Wipe surfaces 3x: (1) Deactivator, (2) Water,[3][4][5][6] (3) Ethanol.[4]

Waste Disposal Logic

Crucial Distinction: This molecule contains Chlorine .[7] It cannot be treated as standard organic waste.

Waste StreamClassificationProtocol
Liquid Waste Halogenated Organic Segregate into the "Halogenated" carboy. NEVER mix with strong oxidizers (e.g., Nitric Acid) as amines can form explosive N-nitroso compounds.
Solid Waste Hazardous Solid (Toxic) Contaminated gloves, weigh boats, and paper towels go into a double-bagged, sealed hazardous waste drum.
Sharps Chemically Contaminated Needles/syringes used with this compound must go into a rigid sharps container labeled "Cytotoxic/Poison."

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct containment and PPE based on the state of matter and quantity.

PPE_Decision_Tree Start Handling 1-(3-Chlorobenzyl)-1H-indazol-5-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Solvent Solvent Type? Liquid->Solvent Small_Solid < 10 mg Qty_Solid->Small_Solid Large_Solid > 10 mg Qty_Solid->Large_Solid Prot_A PROTOCOL A: Fume Hood + N95 (Optional) Double Nitrile Gloves Small_Solid->Prot_A Prot_B PROTOCOL B: Powder Containment Hood Anti-Static Measures Double Nitrile + Tyvek Sleeves Large_Solid->Prot_B Volatile Volatile (DCM, MeOH) Solvent->Volatile Penetrant Penetrant (DMSO, DMF) Solvent->Penetrant Prot_C PROTOCOL C: Standard Fume Hood Splash Goggles Single Nitrile Gloves Volatile->Prot_C Prot_D PROTOCOL D: Standard Fume Hood Splash Goggles DOUBLE Nitrile (Breakthrough Risk) Penetrant->Prot_D

Figure 1: Decision tree for selecting appropriate engineering controls and PPE based on physical state and solvent carrier risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines - Standards and Guidelines.[8][2] United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: 1H-Indazol-5-amine (Structural Analog). National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.